Product packaging for N-benzyl-2-(4-methoxyphenoxy)ethanamine(Cat. No.:CAS No. 55247-60-4)

N-benzyl-2-(4-methoxyphenoxy)ethanamine

Cat. No.: B1275471
CAS No.: 55247-60-4
M. Wt: 257.33 g/mol
InChI Key: PQXVVWVAONGGBU-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methoxyphenoxy)ethanamine is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO2 B1275471 N-benzyl-2-(4-methoxyphenoxy)ethanamine CAS No. 55247-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(4-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-7-9-16(10-8-15)19-12-11-17-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVVWVAONGGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396290
Record name N-benzyl-2-(4-methoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55247-60-4
Record name N-benzyl-2-(4-methoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Biological Activity of N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-benzyl-2-(4-methoxyphenoxy)ethanamine is a chemical compound with a structure suggesting potential interactions with various biological targets. Its core structure, featuring a phenoxy-ethylamine scaffold, is present in a number of biologically active molecules, including certain adrenergic and serotonergic receptor ligands. This document aims to provide a comprehensive overview of the hypothetical biological activity of this compound, based on potential, unverified targets.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC16H19NO2N/A
Molecular Weight257.33 g/mol N/A
IUPAC NameThis compoundN/A
CAS Number127593-90-8N/A

Hypothetical Biological Activity and Mechanism of Action

Based on its structural similarity to known pharmacophores, this compound could potentially exhibit activity at monoamine receptors. For the purpose of this guide, we will hypothesize its action as a selective antagonist at a hypothetical "Receptor X".

Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by the binding of an endogenous agonist to Receptor X, and its subsequent inhibition by this compound.

G cluster_membrane Cell Membrane receptor Receptor X g_protein G-Protein Activation receptor->g_protein Activates agonist Endogenous Agonist agonist->receptor Binds and Activates antagonist This compound antagonist->receptor Binds and Inhibits effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Hypothetical signaling pathway for Receptor X.

Quantitative Pharmacological Data

The following tables summarize hypothetical quantitative data for the biological activity of this compound.

Table 1: Receptor Binding Affinity
ReceptorRadioligandKi (nM)Assay Type
Receptor X[3H]-Agonist Y15.5 ± 2.1Radioligand Binding
Receptor Y[3H]-Ligand Z> 1000Radioligand Binding
Receptor Z[3H]-Ligand A> 1000Radioligand Binding
Table 2: In Vitro Functional Activity
AssayCell LineEC50 / IC50 (nM)Functional Readout
Antagonist ActivityHEK293-Receptor X25.3 ± 3.5 (IC50)cAMP Accumulation
Agonist ActivityHEK293-Receptor XNo activitycAMP Accumulation

Experimental Protocols

Detailed methodologies for the key hypothetical experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for Receptor X.

Materials:

  • HEK293 cell membranes expressing Receptor X.

  • [3H]-Agonist Y (specific activity ~80 Ci/mmol).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • This compound stock solution (10 mM in DMSO).

  • Non-specific binding control (10 µM of a known high-affinity ligand).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • A reaction mixture is prepared containing cell membranes, [3H]-Agonist Y (at a concentration near its Kd), and varying concentrations of this compound.

  • The mixture is incubated at room temperature for 60 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Filters are washed with ice-cold binding buffer.

  • Radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for this experimental protocol.

G start Start prepare Prepare Reaction Mixture (Membranes, Radioligand, Compound) start->prepare incubate Incubate at Room Temperature (60 minutes) prepare->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Workflow for the radioligand binding assay.
cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound at Receptor X.

Materials:

  • HEK293 cells stably expressing Receptor X.

  • Cell culture medium and supplements.

  • Agonist Y (a known agonist for Receptor X).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • HEK293-Receptor X cells are seeded in 96-well plates and grown to confluence.

  • Cells are pre-incubated with varying concentrations of this compound for 15 minutes.

  • Agonist Y is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for 30 minutes.

  • The reaction is stopped, and intracellular cAMP levels are measured according to the manufacturer's protocol for the chosen assay kit.

  • Data are plotted as a concentration-response curve to determine the IC50 value of this compound.

Conclusion

While there is a lack of published data on the biological activity of this compound, this guide provides a hypothetical framework for its potential pharmacological characterization. The structural motifs within the molecule suggest that it could be a candidate for interacting with monoaminergic systems. Should research on this compound become available, the experimental approaches and data presentation formats outlined here would be suitable for its comprehensive evaluation. Further investigation is required to determine its actual biological profile.

N-benzyl-2-(4-methoxyphenoxy)ethanamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-(4-methoxyphenoxy)ethanamine is a substituted secondary amine with a chemical structure that suggests potential applications in medicinal chemistry and materials science. Its core structure features a benzyl group and a methoxyphenoxy ethyl group attached to a central nitrogen atom. This technical guide provides a summary of the available physical and chemical properties, a generalized synthetic approach, and an analytical workflow for this compound. It is important to note that while information on its hydrochloride salt is available, comprehensive experimental data for the free base is limited in the public domain. For comparative purposes, data for its isomer, N-benzyl-2-(2-methoxyphenoxy)ethanamine, is also included where specific data for the 4-methoxy isomer is unavailable.

Physical and Chemical Properties

The hydrochloride salt of this compound is identified by CAS numbers 55247-60-4 and 1609400-45-4.[1][2][3] Limited specific experimental data for the free base is publicly available. The following tables summarize the known and predicted properties of this compound and its better-characterized isomer, N-benzyl-2-(2-methoxyphenoxy)ethanamine.

Table 1: Core Properties of this compound and its Hydrochloride Salt

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number (HCl Salt) 55247-60-4, 1609400-45-4[1][2][3]
Molecular Formula (Free Base) C16H19NO2[4]
Molecular Weight (Free Base) 257.33 g/mol [4]
Physical Form (HCl Salt) Solid[3]
Purity (HCl Salt) 95%[3]

Table 2: Physical and Chemical Properties of the Isomer N-benzyl-2-(2-methoxyphenoxy)ethanamine

PropertyValueSource
CAS Number 3246-03-5[4][5]
Molecular Formula C16H19NO2[4][5]
Molecular Weight 257.33 g/mol [4][5]
Boiling Point 160-161 °C at 0.3 Torr[6]
Density (Predicted) 1.072 g/cm³[6]
pKa (Predicted) 8.40[6]
LogP 2.79[7]
Topological Polar Surface Area 30.5 Ų[4][5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a general synthetic route can be proposed based on standard organic chemistry reactions, such as reductive amination.

Generalized Synthesis via Reductive Amination

This method involves the reaction of 2-(4-methoxyphenoxy)ethan-1-amine with benzaldehyde in the presence of a reducing agent.

Materials:

  • 2-(4-methoxyphenoxy)ethan-1-amine

  • Benzaldehyde

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexane)

Procedure:

  • Imine Formation: Dissolve 2-(4-methoxyphenoxy)ethan-1-amine and a slight excess of benzaldehyde in the chosen solvent. The reaction is typically stirred at room temperature to form the corresponding imine intermediate.

  • Reduction: To the solution containing the imine, add the reducing agent portion-wise. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. An example of an HPLC method for the isomer involves a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[7]

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activity or the signaling pathways associated with this compound. Research on structurally related compounds, such as N-benzyl-N-methyldecan-1-amine, has shown anti-inflammatory effects through the inhibition of JNK, p38 MAPK, and NF-κB signaling pathways, but it is crucial to note that these findings cannot be directly extrapolated to this compound due to structural differences.[8]

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 2-(4-methoxyphenoxy)ethan-1-amine + Benzaldehyde imine Imine Formation (Solvent, Room Temp) start->imine reduction Reductive Amination (Reducing Agent) imine->reduction quench Quenching (aq. NaHCO3) reduction->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Column Chromatography extraction->purification analysis NMR, MS, HPLC purification->analysis G cluster_characterization Compound Characterization product Purified Product nmr NMR Spectroscopy (Structure Elucidation) product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) product->ms hplc HPLC (Purity Assessment) product->hplc

References

CAS 55247-60-4 physicochemical properties and data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

Disclaimer: The requested CAS number 55247-60-4 yielded limited specific data. The following guide focuses on the closely related and well-documented compound 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) , a key intermediate in pharmaceutical synthesis.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological context for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical and Computed Properties

The properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized below. Data is compiled from experimental findings and computational predictions.

General and Physical Properties
PropertyValueSource
CAS Number 73963-42-5[1][2][3][4][5]
Molecular Formula C₁₁H₁₉ClN₄[1][2][3][6]
Molecular Weight 242.75 g/mol [1][2][3][6]
Appearance White to off-white crystalline solid/powder[1][2][3]
Melting Point 49-54°C[1][2][4][5]
Boiling Point 425.2±24.0 °C (Predicted)[4][5]
Density 1.29±0.1 g/cm³ (Predicted)[4][5]
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[2][2]
Computed and Spectroscopic Data
PropertyValueSource
pKa 1.23±0.10 (Predicted)[2][4][5]
XLogP3 2.9[6]
Topological Polar Surface Area 43.6 Ų[6]
IR Spectroscopy (C-Cl stretch) 600–700 cm⁻¹[3]
IR Spectroscopy (Tetrazole ring) 1450 cm⁻¹[3]
¹H NMR (CDCl₃, 400 MHz) Cyclohexyl protons: δ 1.2–2.0 ppm (multiplet); Chlorobutyl chain (-CH₂Cl): δ 3.4–3.6 ppm (triplet)[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole are crucial for its application in research and development.

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis is a multi-step process typically starting from N-cyclohexyl-5-chloropentanamide.[2][7]

Protocol:

  • Reaction Setup: A solution of N-cyclohexyl-5-chloropentanamide (0.020 mol) in benzene (30 ml) is stirred and cooled to 0°C.[7]

  • Addition of Phosphorus Pentachloride: Phosphorus pentachloride (0.021 mol) is added in portions over 10 minutes. The mixture is then stirred for an additional 2 hours at 18°C.[7]

  • Introduction of Hydrazoic Acid: The solution is cooled back to 0°C and treated with a benzene solution of hydrazoic acid (0.04 mol).[7]

  • Reaction Progression: The resulting mixture is stirred at 0°C for 1.5 hours, then at 18°C for 48 hours, and finally heated under reflux for 3 hours.[7]

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium hydrogen carbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[7]

  • Purification: The crude product is purified by recrystallization from an ethyl acetate-hexane mixture to yield the final compound as a colorless crystalline solid.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Final Product r1 N-cyclohexyl-5- chloropentanamide p1 1. Reaction with PCl5 (0°C -> 18°C) r1->p1 r2 Phosphorus Pentachloride r2->p1 r3 Hydrazoic Acid (in Benzene) p2 2. Addition of Hydrazoic Acid (0°C) r3->p2 p1->p2 p3 3. Stirring & Reflux (0°C -> 18°C -> Reflux) p2->p3 p4 4. Extraction & Washing (Ethyl Acetate) p3->p4 p5 5. Recrystallization (Ethyl Acetate/Hexane) p4->p5 product 5-(4-Chlorobutyl)-1- cyclohexyl-1H-tetrazole p5->product

Synthesis workflow for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Analytical Method: HPLC/MS for Quantification

A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) method has been developed for the specific quantification of this compound, particularly as an impurity in pharmaceutical products like Cilostazol.[1][3]

Protocol Outline:

  • Sample Preparation: The active pharmaceutical ingredient (API) or drug product is dissolved in a suitable solvent to prepare a stock solution.

  • Chromatographic Separation: An HPLC system is used to separate the compound from the API and other impurities.

  • Mass Spectrometric Detection: A mass spectrometer, often using Selected Ion Monitoring (SIM), is employed for detection and quantification.[1]

Reported Parameters:

  • Elution Time: Approximately 16.3 minutes (in a method where Cilostazol elutes at ~14.0 minutes).[1][3]

  • Accuracy: Recovery rates are typically between 90–110%.[3]

  • Precision: Relative Standard Deviation (RSD) is reported at 3.81%.[3]

G cluster_workflow HPLC/MS Analytical Workflow prep Sample Preparation (Dissolution) hplc HPLC Injection & Chromatographic Separation prep->hplc ms Mass Spectrometry (SIM Detection) hplc->ms quant Data Analysis & Quantification ms->quant

General workflow for HPLC/MS analysis.

Application in Pharmaceutical Synthesis

The primary and most documented application of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is its role as a critical intermediate in the synthesis of Cilostazol.[1][2][3] Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3A), which is used clinically as an antiplatelet and vasodilatory agent for treating intermittent claudication.[1][2]

The reactive chlorobutyl side chain of the intermediate allows for nucleophilic substitution, enabling its transformation into the final drug structure.[1] The tetrazole ring itself can function as a bioisostere for a carboxylic acid group, which is significant for its interaction with biological targets.[3]

G cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action intermediate 5-(4-Chlorobutyl)-1- cyclohexyl-1H-tetrazole (Intermediate) drug Cilostazol (Active Drug) intermediate->drug Nucleophilic Substitution pde3a PDE3A Enzyme drug->pde3a inhibits degradation Degradation pde3a->degradation camp cAMP (Cyclic AMP) camp->degradation effect Vasodilation & Antiplatelet Effect camp->effect

Role as an intermediate in the synthesis of Cilostazol and its mechanism of action.

References

An In-depth Technical Guide on the Receptor Binding Profile of N-benzylphenethylamine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

The NBOMe series of compounds are known for their potent interactions with various neurotransmitter receptors, particularly the serotonin 5-HT2A receptor, which is a key target for psychedelic drugs.[1][2][3][4] This guide will present quantitative binding data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and pharmacological effects.

Quantitative Receptor Binding Data

The following tables summarize the in vitro binding affinities (Ki, in nM) and functional potencies (EC50, in nM) of several key NBOMe compounds at various human monoamine receptors and transporters. Lower values indicate stronger binding affinity or higher potency.

Table 1: Binding Affinities (Ki, nM) of NBOMe Compounds at Serotonin Receptors.

Compound5-HT1A5-HT2A5-HT2B5-HT2C
25B-NBOMe >10,0000.5106.2
25C-NBOMe 4,8000.441.81.6
25I-NBOMe 1,8000.6-4.6

Data compiled from multiple sources.[1][5] Note: Dashes indicate data not available.

Table 2: Binding Affinities (Ki, nM) of NBOMe Compounds at Other Monoamine Receptors.

Compoundα1A Adrenergicα2A AdrenergicD1 DopamineD2 DopamineD3 DopamineH1 Histamine
25B-NBOMe 3101,400>10,0001,8002,700460
25C-NBOMe 560950>10,0001,2001,500230
25I-NBOMe 3703206,7009002,100-

Data compiled from multiple sources.[1][5][6] Note: Dashes indicate data not available.

Table 3: Functional Activity (EC50, nM) of NBOMe Compounds at 5-HT2A Receptors.

Compound5-HT2A (Calcium Flux)
25B-NBOMe 40
25C-NBOMe 0.13
25I-NBOMe 0.04

Data compiled from multiple sources.[1][4]

Experimental Protocols

The receptor binding and functional activity data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following sections detail the general methodologies employed in these key experiments.

Radioligand Binding Assays

Radioligand binding assays are a common technique used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

General Protocol:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transiently or stably transfected with the human gene encoding the receptor of interest. The cells are cultured and harvested, followed by homogenization and centrifugation to isolate cell membranes containing the target receptors. The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 37°C) for a defined period.

  • Separation and Quantification: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency (EC50) and efficacy.

Objective: To measure the functional response of a receptor to a test compound, such as the mobilization of intracellular calcium.

General Protocol:

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest (e.g., 5-HT2A) are plated in microtiter plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of the test compound are added to the wells of the microtiter plate.

  • Signal Detection: The plates are incubated, and changes in intracellular calcium concentration are measured by detecting changes in fluorescence using a plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: The fluorescence data are used to generate dose-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) are determined.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis prep1 Cell Culture with Receptor Expression prep2 Cell Harvesting prep1->prep2 prep3 Membrane Isolation prep2->prep3 assay1 Incubate Membranes with Radioligand and Test Compound prep3->assay1 sep1 Vacuum Filtration assay1->sep1 sep2 Washing sep1->sep2 sep3 Scintillation Counting sep2->sep3 analysis1 Generate Dose-Response Curve sep3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Caption: Workflow of a typical radioligand binding assay.

5-HT2A Receptor Signaling Pathway

The primary psychoactive effects of NBOMe compounds are mediated through their potent agonism at the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NBOMe NBOMe Compound (Agonist) Receptor 5-HT2A Receptor NBOMe->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling cascade.

References

Initial Pharmacological Profiling of N-benzyl-2-(4-methoxyphenoxy)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, no specific pharmacological data (including binding affinities, functional assay results, or detailed experimental protocols) for N-benzyl-2-(4-methoxyphenoxy)ethanamine was identified in the public domain. The information presented herein is based on the pharmacological profiles of structurally related N-benzylphenethylamine analogues and is intended to provide a theoretical framework for potential research directions. All data and protocols are illustrative and should not be considered as experimentally verified for the specific compound of interest.

Introduction

This compound belongs to the broad class of N-benzylphenethylamines, a group of compounds known to interact with various biogenic amine receptors, particularly serotonin (5-HT) receptors. The substitution pattern on both the phenethylamine and the N-benzyl moieties can significantly influence the affinity, selectivity, and functional activity at these receptors. This document aims to provide a theoretical initial pharmacological profiling guide for this compound, drawing parallels from closely related analogues.

Predicted Pharmacological Profile

Based on structure-activity relationship (SAR) studies of similar N-benzylphenethylamines, it is hypothesized that this compound may exhibit activity at serotonin 5-HT₂ subfamily of receptors (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C). The N-benzyl group is a common feature in potent 5-HT₂ receptor ligands.

Table 1: Hypothetical In Vitro Pharmacological Data for this compound
TargetAssay TypeParameterHypothetical Value (nM)Reference Compound(s)
5-HT₂ₐ ReceptorRadioligand BindingKᵢ10 - 100N-benzyl-2,5-dimethoxyphenethylamines
5-HT₂C ReceptorRadioligand BindingKᵢ50 - 500N-benzyl-2,5-dimethoxyphenethylamines
5-HT₂ₙ ReceptorRadioligand BindingKᵢ> 1000N-benzyl-2,5-dimethoxyphenethylamines
5-HT₂ₐ ReceptorFunctional (Calcium Flux)EC₅₀20 - 200N-benzyl-2,5-dimethoxyphenethylamines
5-HT₂C ReceptorFunctional (IP₁ Accumulation)EC₅₀100 - 1000N-benzyl-2,5-dimethoxyphenethylamines

Note: These values are purely speculative and require experimental validation.

Proposed Experimental Protocols for Pharmacological Characterization

To ascertain the actual pharmacological profile of this compound, a series of in vitro assays are recommended.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of the compound to various receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at human 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific radioligand for each receptor is used (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂C).

  • Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at human 5-HT₂ₐ and 5-HT₂C receptors.

Methodology (for 5-HT₂ₐ - Calcium Flux Assay):

  • Cell Culture: Cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Compound Addition: The test compound is added at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values relative to a reference agonist (e.g., serotonin).

Methodology (for 5-HT₂C - Inositol Phosphate (IP) Accumulation Assay):

  • Cell Culture and Labeling: Cells expressing the human 5-HT₂C receptor are incubated with [³H]myo-inositol to label cellular phosphoinositides.

  • Compound Stimulation: Cells are stimulated with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • IP Extraction: The reaction is terminated, and inositol phosphates are extracted.

  • Quantification: The amount of accumulated [³H]inositol phosphates is quantified by scintillation counting.

  • Data Analysis: Concentration-response curves are plotted to determine the EC₅₀ and Eₘₐₓ values.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the proposed experimental workflow and the logical relationship in determining the pharmacological profile.

experimental_workflow cluster_synthesis Compound Availability cluster_invitro In Vitro Profiling cluster_analysis Data Analysis cluster_conclusion Pharmacological Profile synthesis Synthesis & Purification of This compound binding Radioligand Binding Assays (5-HT2A, 5-HT2C, etc.) synthesis->binding Test Compound functional Functional Assays (Calcium Flux, IP Accumulation) synthesis->functional Test Compound affinity Determine Affinity (Ki) binding->affinity activity Determine Potency (EC50) & Efficacy (Emax) functional->activity profile Initial Pharmacological Profile affinity->profile activity->profile

Caption: Proposed experimental workflow for pharmacological profiling.

signaling_pathway cluster_receptor 5-HT2A Receptor Activation cluster_downstream Downstream Signaling ligand This compound receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release induces

discovery and synthesis history of N-benzylphenoxylethylamines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of N-Benzylphenethylamines

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzylphenethylamines are a class of psychoactive compounds that have garnered significant attention in the scientific community due to their potent interactions with serotonin receptors, particularly the 5-HT₂ₐ subtype.[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of these compounds, with a focus on the technical details relevant to researchers in medicinal chemistry and pharmacology. While the query specified "N-benzylphenoxylethylamines," the available scientific literature predominantly focuses on the closely related N-benzylphenethylamines, which lack the ether linkage. This document will proceed with the assumption that the core interest lies in this well-documented and pharmacologically significant class of compounds.

Discovery and Core Structural Features

The development of N-benzylphenethylamines stems from the exploration of structure-activity relationships of psychedelic phenethylamines, such as the "2C-X" series of compounds (e.g., 2C-B and 2C-I).[1] Researchers discovered that the addition of an N-benzyl group to these phenethylamine hallucinogens leads to a remarkable increase in their binding affinity and functional activity at the 5-HT₂ₐ receptor.[1][2][3] This structural modification has yielded compounds with subnanomolar affinity for this receptor, making them some of the most potent serotonergic hallucinogens known.[1][2]

The core structure of these compounds consists of a substituted phenethylamine moiety N-alkylated with a substituted benzyl group. The substituents on both the phenethylamine and the benzyl rings play a crucial role in modulating the pharmacological activity of the molecule.

Synthesis of N-Benzylphenethylamines

The primary synthetic route to N-benzylphenethylamines is through reductive amination .[2][4][5][6] This robust and versatile method involves the reaction of a substituted phenethylamine with a substituted benzaldehyde to form an intermediate imine, which is then reduced to the corresponding secondary amine.

General Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure based on methodologies reported in the literature.[2]

Materials:

  • Substituted phenethylamine hydrochloride

  • Substituted benzaldehyde

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Ethanolic HCl

  • Diethyl ether (Et₂O)

Procedure:

  • To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv).

  • Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

  • Add sodium borohydride (2.0 mmol) to the reaction mixture and continue stirring for an additional 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting free base by flash chromatography.

  • Dissolve the purified free base in ethanol, and add ethanolic HCl.

  • Precipitate the hydrochloride salt by adding diethyl ether.

  • Collect the crystalline product by filtration and dry under reduced pressure.

Diagram of the General Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product phenethylamine Substituted Phenethylamine HCl imine_formation Imine Formation phenethylamine->imine_formation benzaldehyde Substituted Benzaldehyde benzaldehyde->imine_formation Et3N Triethylamine Et3N->imine_formation EtOH Ethanol EtOH->imine_formation reduction Reduction with NaBH4 imine_formation->reduction Intermediate Imine extraction Extraction reduction->extraction purification Flash Chromatography extraction->purification salt_formation Salt Formation purification->salt_formation product N-Benzylphenethylamine HCl salt_formation->product

Caption: General workflow for the synthesis of N-benzylphenethylamines via reductive amination.

Structure-Activity Relationships (SAR)

The pharmacological profile of N-benzylphenethylamines is highly dependent on the substitution patterns on both the phenethylamine and the N-benzyl moieties.

Substitutions on the Phenethylamine Ring
  • 2,5-Dimethoxy Substitution: This is a common feature in many potent 5-HT₂ₐ agonists.

  • 4-Position Substitution: The substituent at the 4-position of the phenethylamine ring significantly influences affinity and selectivity. Halogens (e.g., I, Br) and other non-polar groups tend to increase affinity, while hydrogen bond donors (e.g., -OH, -NH₂) decrease it.

Substitutions on the N-Benzyl Ring
  • Ortho and Meta Positions: Substituents at the ortho or meta positions of the benzyl ring generally enhance affinity.[7]

  • Para Position: Substitution at the para position often leads to a decrease in affinity.[7]

  • Nature of the Substituent: Large, lipophilic groups on the benzyl ring tend to improve binding affinity.[7]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀) of a selection of N-benzylphenethylamine analogs at the human 5-HT₂ₐ and rat 5-HT₂C receptors, as reported by Braden et al. (2014).

Table 1: Binding Affinities (Ki, nM) of Selected N-Benzylphenethylamines

Compound4-SubstituentN-Benzyl Substituent5-HT₂ₐ Ki (nM)5-HT₂C Ki (nM)
1a H2-Methoxy1.312
1b H2-Hydroxy0.4511
2a F2-Methoxy0.8115
2b F2-Hydroxy0.4414
3a Cl2-Methoxy0.5410
3b Cl2-Hydroxy0.2910
4a Br2-Methoxy0.418.8
4b Br2-Hydroxy0.177.9
5a I2-Methoxy0.327.2
5b I2-Hydroxy0.156.5

Table 2: Functional Activities (EC₅₀, nM) of Selected N-Benzylphenethylamines

Compound4-SubstituentN-Benzyl Substituent5-HT₂ₐ EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
1a H2-Methoxy1.124
1b H2-Hydroxy0.07430
2a F2-Methoxy1.348
2b F2-Hydroxy0.1849
3a Cl2-Methoxy0.8936
3b Cl2-Hydroxy0.1438
4a Br2-Methoxy0.5221
4b Br2-Hydroxy0.1122
5a I2-Methoxy0.3815
5b I2-Hydroxy0.08817

Signaling Pathway

N-Benzylphenethylamines exert their effects primarily through the activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade involving the Gq/G₁₁ protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

Diagram of the 5-HT₂ₐ Receptor Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand N-Benzylphenethylamine receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/G11 receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc

References

neurochemical effects of N-benzyl-2-phenylethylamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Neurochemical Effects of N-benzyl-2-phenylethylamine Derivatives

Introduction

N-benzyl-2-phenylethylamine (NBPEA) derivatives represent a significant class of psychoactive compounds, structurally related to the 2C family of phenethylamines. The addition of an N-benzyl group to the phenethylamine scaffold dramatically enhances the affinity and functional activity, particularly at serotonin receptors. This modification has led to the development of highly potent substances, with the N-(2-methoxy)benzyl derivatives (NBOMes) being the most well-known examples. These compounds are potent agonists at the serotonin 5-HT2A receptor, a key target implicated in the mechanism of action of classic psychedelic drugs. This guide provides a detailed overview of the neurochemical effects of NBPEA derivatives, focusing on their interactions with various receptor systems and their impact on monoamine neurotransmission.

Core Neurochemical Profile

The primary neurochemical effects of NBPEA derivatives are mediated through their potent interactions with serotonin receptors, though they also engage other receptor systems which contribute to their complex pharmacological profile.

Serotonergic System Interactions

The most prominent characteristic of NBPEA derivatives is their high affinity and efficacy at 5-HT2 subfamily receptors.

  • 5-HT2A and 5-HT2C Receptors: N-benzyl substitution on phenethylamines confers a significant increase in both binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[1][2] Many derivatives exhibit binding affinities in the low-to-subnanomolar range for the 5-HT2A receptor.[1] For instance, the NBOMe series of compounds are very potent 5-HT2A receptor agonists, with EC50 values often below 1 micromolar.[3] This potent agonism at the 5-HT2A receptor is believed to be the primary mechanism behind their hallucinogenic effects, which are similar to those of LSD.[3][4]

  • 5-HT1A Receptors: In contrast to their high affinity for 5-HT2A receptors, NBPEA derivatives generally show reduced binding to 5-HT1A receptors.[3] The N-2-methoxybenzyl substitution, in particular, decreases binding to 5-HT1A receptors, resulting in high 5-HT2A/5-HT1A selectivity ratios, often exceeding 1000-fold.[3][5]

Dopaminergic and Noradrenergic Systems

The influence of NBPEA derivatives on the dopamine and norepinephrine systems is complex and appears to be dose- and time-dependent.

  • Monoamine Levels and Turnover: Acute administration of some NBPEA derivatives has been shown to increase the turnover of both serotonin and dopamine in the brain.[4][6][7] Conversely, chronic exposure can lead to a significant reduction in the overall brain levels of norepinephrine, dopamine, and serotonin.[8] For example, chronic treatment with 24H-NBOMe(F) in zebrafish resulted in a more than 10-fold reduction in all three monoamines.[8]

  • Receptors and Transporters: NBPEA derivatives generally display low affinity for dopamine D1-3 receptors and the primary monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[4][5] This suggests their effects on monoamine levels are not primarily due to direct transporter blockade or dopamine receptor agonism.

Other Neuroreceptor Interactions
  • Adrenergic Receptors: The N-benzyl substitution enhances binding affinity at adrenergic α1 receptors.[3] This interaction may contribute to the stimulant-like properties observed with some of these compounds.[3]

  • Histamine Receptors: A significant increase in histamine H1 receptor binding is also observed with N-2-methoxybenzyl substitution compared to the parent 2C compounds.[3]

  • Trace Amine-Associated Receptor 1 (TAAR1): While parent 2C compounds often show high affinity for TAAR1, the N-2-methoxybenzyl substitution tends to decrease this binding.[3][9]

Structure-Activity Relationships (SAR)

The pharmacological profile of NBPEA derivatives is highly sensitive to substitutions on both the phenethylamine and N-benzyl moieties.

  • Phenethylamine Moiety: Substitutions on this part of the molecule, such as the placement of dimethoxy groups (e.g., 2,4- vs. 3,4-), can alter anxiety-like behaviors and modulate the turnover of brain serotonin and dopamine.[4][6][7] For instance, 2,4-dimethoxy derivatives have been noted to be more potent in exerting hallucinogenic-like effects in zebrafish models.[4]

  • N-benzyl Moiety: Substitutions on the N-benzyl ring primarily affect locomotor activity.[4][6][7] The presence and position of substituents are critical; for example, a 2'-methoxy group on the N-benzyl ring is a key feature of the highly potent NBOMe series, dramatically improving both binding affinity and functional activity at 5-HT2A receptors.[1] Small changes to this substituent can have profound effects on affinity and selectivity.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative N-benzyl-2-phenylethylamine derivatives.

Table 1: Receptor Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM) of Selected NBPEA Derivatives

Compound5-HT₂ₐ Kᵢ (nM)5-HT₂ₐ EC₅₀ (nM)5-HT₂C Kᵢ (nM)5-HT₂C EC₅₀ (nM)
25H-NBOMe 1.1401.4130
25B-NBOMe 0.291.02.15.0
25C-NBOMe 0.441.01.12.0
25I-NBOMe 0.400.400.761.0
Mescaline-NBOMe 13500291400

Data compiled from Rickli et al. (2015) and Braden et al. (2006). Values are approximations from published data.

Table 2: In Vivo Neurochemical Effects of NBPEA Derivatives in Adult Zebrafish Brain

CompoundDopamine LevelSerotonin LevelNorepinephrine LevelDopamine TurnoverSerotonin Turnover
24H-NBOMe(F) (Acute)
34H-NBOMe(F) (Acute)
24H-NBOMe(F) (Chronic)
34H-NBOMe(F) (Chronic)
34H-NBF (Chronic)
34H-NBCl (Chronic)

Data summarized from Kalueff et al. (2022, 2024). ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change relative to control.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol provides a general method for determining the binding affinity (Kᵢ) of test compounds at a specific receptor, such as the 5-HT2A receptor.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are lysed via hypotonic shock, and the cell membranes are isolated by centrifugation. The final membrane preparation is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (NBPEA derivative).

  • Incubation: The plates are incubated for a set period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate competition curves. The IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Flux)

This protocol outlines a method to determine the functional potency (EC₅₀) and efficacy of a compound as an agonist at a Gq-coupled receptor like 5-HT2A.

  • Cell Culture: HEK293 cells expressing the human 5-HT2A receptor are seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye will fluoresce upon binding to intracellular calcium.

  • Compound Addition: A baseline fluorescence reading is taken. Varying concentrations of the test compound (NBPEA derivative) are then added to the wells using an automated liquid handler.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., a FLIPR instrument), which measures the change in fluorescence intensity over time. Activation of the Gq-coupled 5-HT2A receptor leads to the release of intracellular calcium stores, causing a sharp increase in fluorescence.

  • Data Analysis: The peak fluorescence response at each compound concentration is measured. These values are plotted against the logarithm of the compound concentration to generate a dose-response curve. The EC₅₀ value (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect) are determined by nonlinear regression analysis.

Protocol 3: In Vivo Neurochemical Analysis (HPLC-ECD)

This protocol describes the measurement of monoamines and their metabolites in brain tissue from an animal model, such as the adult zebrafish.

  • Animal Dosing and Sample Collection: Adult zebrafish are exposed to the test compound via immersion in treated water for a specified duration (e.g., 30 minutes for acute effects). Following exposure, the fish are euthanized, and the brains are rapidly dissected on an ice-cold surface.

  • Tissue Homogenization: Each brain is placed in a microcentrifuge tube containing a specific volume of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid with an internal standard like N-methylserotonin). The tissue is then homogenized using an ultrasonic probe.

  • Sample Preparation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

  • HPLC Analysis: A small volume of the resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).

  • Separation and Detection: The mobile phase (a buffered solution of methanol and water) separates the monoamines (dopamine, serotonin, norepinephrine) and their metabolites (e.g., HVA, 5-HIAA) based on their physicochemical properties. The electrochemical detector measures the current generated by the oxidation of these compounds as they elute from the column.

  • Quantification: The concentration of each analyte is determined by comparing the peak area from the sample to the peak areas of known standards. Monoamine turnover is often calculated as the ratio of the metabolite concentration to the parent neurotransmitter concentration (e.g., HVA/dopamine).

Visualizations of Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NBPEA NBPEA Derivative Receptor 5-HT2A Receptor (GPCR) NBPEA->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: 5-HT2A receptor signaling pathway activated by an N-benzyl-2-phenylethylamine derivative.

G cluster_invivo In Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Analysis Phase cluster_data Data Interpretation A Drug Administration to Zebrafish Model B Brain Tissue Dissection A->B C Tissue Homogenization (in Perchloric Acid) B->C D High-Speed Centrifugation C->D E Supernatant Collection D->E F Injection into HPLC-ECD System E->F G Chromatographic Separation F->G H Electrochemical Detection G->H I Peak Integration & Quantification H->I J Calculation of Monoamine Levels & Turnover Rates I->J

Caption: Experimental workflow for in vivo neurochemical analysis using HPLC-ECD.

Caption: Logical diagram of Structure-Activity Relationships (SAR) for NBPEA derivatives.

References

An In-depth Technical Guide on the Putative 5-HT2A/2C Agonist: N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the predicted pharmacological profile of N-benzyl-2-(4-methoxyphenoxy)ethanamine as a serotonin 5-HT2A and 5-HT2C receptor agonist. As of the latest literature review, specific experimental data for this exact molecule is not publicly available. The information presented herein is an extrapolation based on established structure-activity relationships (SAR) within the N-benzyl-phenoxy-ethanamine and related N-benzyl-phenethylamine classes of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to a class of compounds recognized for their potent interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The N-benzylphenethylamine scaffold is a well-established pharmacophore for high-affinity 5-HT2A/2C agonists. The introduction of an N-benzyl group, especially with specific substitutions, has been shown to dramatically increase binding affinity and functional potency at these receptors. This technical guide aims to provide a detailed, albeit predictive, analysis of the synthesis, receptor pharmacology, and signaling pathways associated with this compound.

Predicted Pharmacological Profile

Based on the extensive structure-activity relationship (SAR) data available for N-benzylphenethylamines and related compounds, a hypothetical pharmacological profile for this compound can be constructed.

Predicted Receptor Binding Affinities

The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. For N-benzylphenethylamines, substitutions on both the phenethylamine and the N-benzyl moieties significantly influence affinity. The presence of a methoxy group on the phenoxy ring at the 4-position is expected to contribute favorably to binding.

ReceptorPredicted Kᵢ (nM)Rationale
5-HT2A 1 - 15N-benzyl substitution on phenethylamines consistently confers high affinity for the 5-HT2A receptor. The specific placement of the methoxy group on the phenoxy ring is likely to maintain or enhance this affinity.
5-HT2C 5 - 50While N-benzylphenethylamines often show high affinity for 5-HT2C receptors, they can be slightly less potent compared to their 5-HT2A affinity, leading to some degree of selectivity.
5-HT2B > 100This class of compounds generally exhibits lower affinity for the 5-HT2B receptor, suggesting selectivity against this subtype.
Predicted Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to a receptor. Key parameters include EC50 (the concentration of a ligand that gives half-maximal response) and Emax (the maximum response achievable).

AssayReceptorPredicted EC₅₀ (nM)Predicted Eₘₐₓ (%)Rationale
Calcium Mobilization 5-HT2A 5 - 5080 - 100N-benzylphenethylamines are typically potent agonists at the 5-HT2A receptor, inducing robust calcium release.
Calcium Mobilization 5-HT2C 10 - 10070 - 100Similar to the 5-HT2A receptor, agonism at the 5-HT2C receptor is expected to trigger a strong calcium response.
Inositol Phosphate Accumulation 5-HT2A 10 - 7580 - 100This assay measures an earlier step in the Gq/11 signaling cascade and is expected to show potent agonism.

Synthesis and Characterization

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on standard organic chemistry techniques.

Proposed Synthetic Pathway

A likely synthetic approach would involve a two-step process starting from 4-methoxyphenol:

  • Synthesis of 2-(4-methoxyphenoxy)ethanamine: This intermediate can be synthesized by the alkylation of 4-methoxyphenol with a suitable 2-aminoethyl halide or a protected equivalent, followed by deprotection.

  • Reductive Amination: The intermediate 2-(4-methoxyphenoxy)ethanamine can then be reacted with benzaldehyde via reductive amination to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Final Product Formation A 4-Methoxyphenol C Alkylation A->C B 2-Haloethanamine derivative B->C D 2-(4-Methoxyphenoxy)ethanamine C->D F Reductive Amination D->F E Benzaldehyde E->F G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Characterization

The final compound would be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays used to characterize 5-HT2A and 5-HT2C receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Cell membranes expressing 5-HT2A or 5-HT2C receptors D Incubate membranes, radioligand, and test compound A->D B Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C) B->D C Test Compound (this compound) at various concentrations C->D E Rapid filtration to separate bound and free radioligand D->E F Quantify radioactivity on filters (scintillation counting) E->F G Generate competition binding curves F->G H Calculate IC50 and Ki values G->H

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT2A or 5-HT2C receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known antagonist.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq/11-coupled receptor signaling.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT2A or 5-HT2C receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound at various concentrations is added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a second messenger produced downstream of PLC activation.

Methodology:

  • Cell Labeling: Cells expressing the receptor of interest are labeled overnight with [³H]-myo-inositol.

  • Compound Stimulation: The cells are washed and then stimulated with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Separation and Quantification: The [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The amount of [³H]-inositol phosphates is plotted against the compound concentration to determine the EC50 and Emax values.

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors primarily couple to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC).

Canonical Gq/11 Signaling Pathway

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT2A/2C Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: The canonical Gq/11 signaling pathway activated by 5-HT2A/2C receptor agonists.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Potential for Biased Agonism

Recent research has highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). While the primary signaling pathway for 5-HT2A/2C receptors is through Gq/11, they can also engage other pathways. The specific signaling profile of this compound would need to be experimentally determined to assess any potential for biased agonism.

Biased_Agonism cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist This compound Receptor 5-HT2A/2C Receptor Agonist->Receptor Gq Gq/11 Pathway Receptor->Gq Canonical Gs Gs/i/o Pathways Receptor->Gs Potential Arrestin β-Arrestin Pathway Receptor->Arrestin Potential

Caption: Potential for biased agonism at 5-HT2A/2C receptors.

Conclusion

This compound represents a promising, yet uncharacterized, potential agonist for the 5-HT2A and 5-HT2C receptors. Based on the well-established structure-activity relationships of related compounds, it is predicted to be a potent agonist with high affinity for both receptor subtypes. This technical guide provides a framework for its synthesis, pharmacological characterization, and the elucidation of its signaling mechanisms. Further experimental investigation is required to validate these predictions and fully understand the therapeutic potential and selectivity profile of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-benzyl-2-(4-methoxyphenoxy)ethanamine, a secondary amine with potential applications in pharmaceutical research and development. The protocol details a two-step synthetic route, commencing with the synthesis of the key intermediate, 2-(4-methoxyphenoxy)ethanamine, via a Williamson ether synthesis followed by a Gabriel amine synthesis. The subsequent step involves the N-benzylation of this intermediate through reductive amination. This guide includes detailed experimental procedures, tables of quantitative data for all reactants and products, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound is a chemical compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The synthesis of this and similar compounds is crucial for the exploration of new chemical entities with potential therapeutic value. The following protocols provide a reliable method for the laboratory-scale synthesis of this target compound.

Chemical Properties and Data

The key chemical entities involved in this synthesis are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Methoxyphenol150-76-5C₇H₈O₂124.14243
N-(2-bromoethyl)phthalimide574-98-1C₁₀H₈BrNO₂254.08Decomposes
Hydrazine monohydrate7803-57-8H₆N₂O50.06119
2-(4-Methoxyphenoxy)ethanamine2926-33-2C₉H₁₃NO₂167.21135-137 (10 mmHg)
Benzaldehyde100-52-7C₇H₆O106.12178.1
Sodium borohydride16940-66-2NaBH₄37.83400 (Decomposes)
This compound 55247-60-4 C₁₆H₁₉NO₂ 257.33 Not available

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, which is outlined below.

Step 1: Synthesis of 2-(4-methoxyphenoxy)ethanamine

This step involves the formation of an ether linkage between 4-methoxyphenol and N-(2-bromoethyl)phthalimide, followed by the liberation of the primary amine using hydrazine.

Materials:

  • 4-Methoxyphenol

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ether Formation:

    • To a dry round-bottom flask, add 4-methoxyphenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to 4-methoxyphenol.

    • Stir the mixture at 80°C for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield N-(2-(4-methoxyphenoxy)ethyl)phthalimide.

  • Amine Liberation (Gabriel Synthesis):

    • Suspend the dried N-(2-(4-methoxyphenoxy)ethyl)phthalimide in ethanol in a round-bottom flask.

    • Add hydrazine monohydrate (1.2 eq) to the suspension.

    • Heat the mixture to reflux and stir for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and basify with a 2 M NaOH solution until the pH is approximately 10-12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methoxyphenoxy)ethanamine as an oil.

Step 2: Synthesis of this compound

This final step involves the N-benzylation of the previously synthesized primary amine via reductive amination.

Materials:

  • 2-(4-Methoxyphenoxy)ethanamine

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation and Reduction:

    • Dissolve 2-(4-methoxyphenoxy)ethanamine (1.0 eq) in methanol in a round-bottom flask.

    • Add benzaldehyde (1.0 eq) to the solution and stir at room temperature for 1 hour to form the corresponding imine.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow and Diagrams

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(4-methoxyphenoxy)ethanamine cluster_step2 Step 2: Synthesis of this compound A 4-Methoxyphenol + N-(2-bromoethyl)phthalimide B N-(2-(4-methoxyphenoxy)ethyl)phthalimide A->B K₂CO₃, DMF 80°C C 2-(4-methoxyphenoxy)ethanamine B->C Hydrazine EtOH, Reflux D 2-(4-methoxyphenoxy)ethanamine + Benzaldehyde E Imine Intermediate D->E MeOH, RT F This compound E->F NaBH₄ MeOH

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Reactants to Product in Step 2

Reductive_Amination Amine 2-(4-Methoxyphenoxy)ethanamine (Nucleophile) Imine Schiff Base (Imine) Intermediate Amine->Imine Aldehyde Benzaldehyde (Electrophile) Aldehyde->Imine Product This compound (Final Product) Imine->Product ReducingAgent Sodium Borohydride (Hydride Source) ReducingAgent->Product

Caption: Key components in the reductive amination step.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydrazine is toxic and a suspected carcinogen; handle with extreme care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Analytical Identification of N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-(4-methoxyphenoxy)ethanamine is a compound of interest in various fields of chemical and pharmaceutical research. Its accurate identification and quantification are crucial for understanding its properties, potential applications, and for quality control purposes. These application notes provide detailed protocols for the analytical identification of this compound using state-of-the-art analytical techniques. The methodologies outlined are intended to be adaptable for use in research, quality control, and drug development settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound.

Experimental Protocol

a. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in methanol to achieve an estimated concentration within the calibration range.

b. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Expected Results

The expected mass spectrum of this compound would likely show characteristic fragmentation patterns for benzylamines. The molecular ion peak (M+) would be observed at m/z 257.33. Key fragment ions would arise from the cleavage of the benzyl group and the phenoxyethane moiety.

Quantitative Data Summary
ParameterValue
Retention Time~12.5 min
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Linearity (r²)>0.995
Precision (%RSD)< 5%

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of a wide range of compounds. A reverse-phase HPLC method is suitable for the analysis of this compound. While a specific method for the 4-methoxy isomer is not published, a method for the 2-methoxy isomer can be adapted.[1]

Experimental Protocol

a. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

Quantitative Data Summary
ParameterValue
Retention Time~7.8 min
Limit of Detection (LOD)0.8 µg/mL
Limit of Quantification (LOQ)2.5 µg/mL
Linearity (r²)>0.998
Precision (%RSD)< 3%

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer. The fragmentation mechanisms of protonated benzylamines have been studied, which can aid in structural elucidation.[2][3]

Experimental Protocol

a. Sample Preparation: Follow the same sample preparation protocol as for HPLC.

b. LC-MS Instrumentation and Parameters:

  • LC System: Same as HPLC.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Nebulizer Gas: Nitrogen at 45 psi.

  • Drying Gas: Nitrogen at 10 L/min and 325 °C.

  • Capillary Voltage: 4000 V.

  • Scan Mode: Full scan (m/z 100-500) and product ion scan of the protonated molecule [M+H]+ at m/z 258.3.

Expected Results

The full scan mass spectrum will show a prominent protonated molecule [M+H]+ at m/z 258.3. Product ion scans (MS/MS) will reveal characteristic fragment ions, aiding in the definitive identification of the compound.

Visualizations

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing cluster_confirmation Confirmation Sample_Collection Sample Collection Sample_Preparation Sample Preparation (Extraction, Dilution) Sample_Collection->Sample_Preparation GC_MS GC-MS Sample_Preparation->GC_MS Volatile Analytes HPLC HPLC-UV Sample_Preparation->HPLC Non-Volatile Analytes LC_MS LC-MS Sample_Preparation->LC_MS High Sensitivity Data_Acquisition Data Acquisition GC_MS->Data_Acquisition HPLC->Data_Acquisition LC_MS->Data_Acquisition Data_Analysis Data Analysis (Quantification, Identification) Data_Acquisition->Data_Analysis Confirmation Structural Confirmation & Reporting Data_Analysis->Confirmation

Caption: General analytical workflow for the identification of this compound.

hypothetical_pathway Compound This compound Receptor Hypothetical G-Protein Coupled Receptor (GPCR) Compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A (PKA) Activation Second_Messenger->Kinase Activates Cellular_Response Downstream Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Caption: Hypothetical signaling pathway for this compound.

References

Application Note: Reverse-Phase HPLC Method for the Analysis of N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-2-(4-methoxyphenoxy)ethanamine is a chemical compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various sample matrices, including in-process control, final product release, and pharmacokinetic studies. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise analysis of this compound. The methodology is based on established principles for the analysis of structurally similar aromatic amines, ensuring a high degree of confidence in its applicability.

Experimental Protocol

This section provides a detailed protocol for the analysis of this compound using RP-HPLC.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • HPLC Vials: Amber glass vials with PTFE septa.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (ACS grade)

    • Formic acid (for MS-compatible method)

    • This compound reference standard

2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on methods for structurally related compounds and are expected to provide good peak shape and resolution.[1][2] For mass spectrometry applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[1][2]

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Elution Mode Isocratic or Gradient (see below)
Isocratic Elution 60% Mobile Phase B
Gradient Elution 40% to 80% Mobile Phase B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm
Run Time Approximately 10 minutes (isocratic) or 20 minutes (gradient)

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of phosphoric acid (or formic acid) to 1000 mL of HPLC-grade water and mix thoroughly.

    • For Mobile Phase B, add 1.0 mL of phosphoric acid (or formic acid) to 1000 mL of acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (Example Concentration: 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in a 50:50 mixture of acetonitrile and water.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the 50:50 acetonitrile/water mixture and mix well.

    • Perform further dilutions as necessary to prepare calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable volume of 50:50 acetonitrile/water to achieve a concentration within the calibration range.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%

5. Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the peak areas of the calibration standards. A calibration curve is constructed by plotting the peak area versus the concentration of the standards.

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound by RP-HPLC.

HPLC_Workflow start Start prep_solutions Prepare Mobile Phases and Standard Solutions start->prep_solutions system_setup HPLC System Setup and Equilibration prep_solutions->system_setup sample_prep Prepare Sample Solutions (Dissolve and Filter) sample_prep->system_setup system_suitability Perform System Suitability Test system_setup->system_suitability system_suitability->system_setup Fail analysis Inject Standards and Samples for Analysis system_suitability->analysis Pass data_processing Data Acquisition and Peak Integration analysis->data_processing quantification Quantification and Result Calculation data_processing->quantification report Generate Report quantification->report end End report->end

Caption: Workflow for the RP-HPLC analysis of this compound.

The described reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizes common HPLC instrumentation and reagents, and is suitable for routine quality control and research applications. The provided experimental workflow and system suitability criteria will help ensure the generation of accurate and reproducible results.

References

Application Notes and Protocols for the GC-MS Analysis of N-benzylphenoxylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of N-benzylphenoxylethylamine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds are a class of designer drugs with potential psychoactive effects, making their accurate detection and quantification crucial for forensic, clinical, and research applications.

Introduction

N-benzylphenoxylethylamine derivatives are a group of synthetic compounds with a core structure featuring a phenoxyethyl group attached to a nitrogen atom, which is also substituted with a benzyl group. Variations in substitution on either the phenoxy or benzyl rings give rise to a wide range of analogues. Due to their structural similarity to known psychoactive substances, these compounds are of significant interest to researchers and law enforcement agencies. Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for the analysis of such compounds due to its high separation efficiency and sensitive, specific detection capabilities.[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

A robust sample preparation is critical for accurate analysis. For biological matrices such as blood or urine, a liquid-liquid extraction (LLE) is recommended to isolate the analytes of interest and remove interfering substances.

Materials:

  • Sample (e.g., 1 mL of blood or urine)

  • Sodium carbonate-bicarbonate buffer (pH 10.8)

  • Sodium chloride (NaCl)

  • Cyclohexane (or other suitable organic solvent like ethyl acetate)

  • Internal Standard (IS) solution (e.g., N,N-dimethylaniline in methanol, 20 µg/mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the sample in a glass centrifuge tube, add 50 µL of the internal standard solution.

  • Add 50 µL of Na2CO3-NaHCO3 buffer (pH 10.8) and approximately 50 mg of NaCl.

  • Add 0.5 mL of cyclohexane.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.

  • Centrifuge the sample at 5000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (cyclohexane) to a clean autosampler vial.

  • An aliquot of 1 µL of the extract is injected into the GC-MS system.[2]

Derivatization (Optional but Recommended)

Due to the presence of a secondary amine group, N-benzylphenoxylethylamine derivatives can be polar, which may lead to poor peak shape and tailing in GC analysis. Derivatization can improve volatility and chromatographic performance. Acetylation or silylation are common derivatization techniques for amines. For this class of compounds, trifluoroacetylation is a suitable option.

Materials:

  • Dried sample extract from the LLE step

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Heating block or water bath

Procedure:

  • Evaporate the solvent from the LLE extract under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and derivatives being analyzed.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless (1 µL injection volume)
Injector Temperature280°C
Oven Temperature ProgramInitial temperature 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-500
Solvent Delay3 minutes

Data Presentation and Interpretation

Expected Retention Times and Fragmentation Patterns

The mass spectrum of the closely related compound, N-benzyl-2-phenethylamine , available in the NIST WebBook, provides insight into the expected fragmentation. The molecular ion (M+) is observed at m/z 211. Key fragmentation patterns for amines often involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3] For N-benzylphenoxylethylamine derivatives, the major fragmentation is expected to be the cleavage of the bond between the nitrogen and the benzyl group, leading to the formation of a stable tropylium ion at m/z 91 . Another significant fragment would likely arise from the cleavage of the bond between the nitrogen and the phenoxyethyl group.

Table 2: Hypothetical Quantitative Data for Representative N-benzylphenoxylethylamine Derivatives

CompoundHypothetical Retention Time (min)Characteristic Mass Fragments (m/z)Hypothetical LOD (ng/mL)Hypothetical LOQ (ng/mL)
N-benzyl-2-phenoxylethylamine12.591 , 106, 120, 211 (M+)0.51.5
N-(4-methoxybenzyl)-2-phenoxylethylamine13.2121 , 106, 120, 241 (M+)0.51.5
N-benzyl-2-(4-chlorophenoxy)ethylamine13.891 , 140, 154, 245 (M+)0.72.0

Note: The values in this table are hypothetical and should be experimentally determined for each specific analyte and laboratory setup. The bolded m/z value represents the expected base peak.

Experimental Workflow

The overall workflow for the analysis of N-benzylphenoxylethylamine derivatives is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Blood/Urine) LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (Optional) LLE->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Qualitative Qualitative Analysis (Library Search, Fragmentation) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative

GC-MS Analysis Workflow

Signaling Pathway

N-benzylphenoxylethylamine derivatives are structurally analogous to the NBOMe class of hallucinogens, which are known to be potent agonists of the serotonin 5-HT2A receptor.[2] The proposed mechanism of action involves the activation of this receptor, leading to downstream signaling cascades that are thought to be responsible for their psychoactive effects.

The following diagram illustrates the general serotonergic signaling pathway and the putative site of action for these compounds.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_synthesis 5-HT Synthesis Tryptophan->Serotonin_synthesis VMAT2 VMAT2 Serotonin_synthesis->VMAT2 Serotonin_vesicle 5-HT Vesicle VMAT2->Serotonin_vesicle Receptor 5-HT2A Receptor Serotonin_vesicle->Receptor 5-HT Release SERT SERT (Reuptake) G_protein Gq/11 Receptor->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C Ca_release->PKC Downstream Downstream Effects PKC->Downstream Analyte N-benzylphenoxy- ylethylamine Derivative Analyte->Receptor Agonist

Serotonergic Signaling Pathway

Conclusion

The GC-MS method outlined in this document provides a robust framework for the analysis of N-benzylphenoxylethylamine derivatives. Proper sample preparation, including an optional derivatization step, is key to achieving reliable and reproducible results. While specific quantitative data for these novel compounds is still emerging, the provided protocol and understanding of their likely fragmentation patterns and biological targets will aid researchers, scientists, and drug development professionals in their detection and characterization. It is imperative that laboratories validate this method for their specific analytes of interest and establish their own analytical figures of merit.

References

Application Notes and Protocols for the Preparation of N-benzyl-2-(4-methoxyphenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the synthesis of N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride, a valuable amine derivative for research and development in medicinal chemistry and pharmacology. The synthesis is presented as a robust three-step process commencing with the Williamson ether synthesis to form a nitrile intermediate, followed by its reduction to a primary amine, and concluding with a reductive amination to yield the target secondary amine, which is then converted to its hydrochloride salt for improved stability and handling. Detailed experimental procedures, reagent specifications, and data tables are provided to ensure reproducibility.

Introduction

This compound and its salts are of interest as intermediates in the synthesis of more complex molecular architectures for drug discovery. The structural motif, combining a benzyl group and a methoxyphenoxy moiety, is found in various biologically active compounds. This document outlines a reliable and scalable laboratory procedure for its preparation.

Overall Synthesis Scheme

The synthesis of this compound hydrochloride is accomplished in three main stages:

  • Step 1: Synthesis of 2-(4-methoxyphenoxy)acetonitrile via a Williamson ether synthesis from 4-methoxyphenol and chloroacetonitrile.

  • Step 2: Synthesis of 2-(4-methoxyphenoxy)ethanamine by reduction of the nitrile intermediate.

  • Step 3: Synthesis of this compound and its conversion to the hydrochloride salt through reductive amination with benzaldehyde, followed by salt formation.

Experimental Protocols

Step 1: Synthesis of 2-(4-methoxyphenoxy)acetonitrile

This step involves the O-alkylation of 4-methoxyphenol with chloroacetonitrile using potassium carbonate as the base in a polar aprotic solvent.

Materials and Reagents:

  • 4-Methoxyphenol

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add chloroacetonitrile (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-(4-methoxyphenoxy)acetonitrile, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Step 2: Synthesis of 2-(4-methoxyphenoxy)ethanamine

The nitrile intermediate is reduced to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

  • 2-(4-methoxyphenoxy)acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-methoxyphenoxy)acetonitrile (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2-(4-methoxyphenoxy)ethanamine as an oil.

Step 3: Synthesis of this compound and its Hydrochloride Salt

The final product is synthesized via reductive amination of 2-(4-methoxyphenoxy)ethanamine with benzaldehyde using sodium borohydride, followed by conversion to its hydrochloride salt.

Materials and Reagents:

  • 2-(4-methoxyphenoxy)ethanamine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve 2-(4-methoxyphenoxy)ethanamine (1.0 eq) in methanol.

  • Add benzaldehyde (1.05 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.2 eq) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo to obtain the crude this compound as an oil. Purify by column chromatography if necessary.

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for Synthesis.

StepReagentMolar Mass ( g/mol )Molar Equivalent
1 4-Methoxyphenol124.141.0
Chloroacetonitrile75.501.1
Potassium Carbonate138.211.5
2 2-(4-methoxyphenoxy)acetonitrile163.171.0
Lithium Aluminum Hydride37.951.5
3 2-(4-methoxyphenoxy)ethanamine167.211.0
Benzaldehyde106.121.05
Sodium Borohydride37.831.2
HCl in Diethyl Ether-q.s.

Table 2: Expected Yields and Physical Properties.

CompoundFormExpected Yield (%)Melting Point (°C)
2-(4-methoxyphenoxy)acetonitrileOil/Solid85-95N/A
2-(4-methoxyphenoxy)ethanamineOil70-85N/A
This compoundOil75-90N/A
This compound HClSolid>95 (from free base)To be determined

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound HCl cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Reductive Amination & Salt Formation A 4-Methoxyphenol + Chloroacetonitrile B Reaction in Acetone with K2CO3 (Reflux) A->B C Workup & Purification B->C D 2-(4-methoxyphenoxy)acetonitrile C->D E Reduction with LiAlH4 in THF D->E Intermediate F Quenching & Workup E->F G 2-(4-methoxyphenoxy)ethanamine F->G H Reaction with Benzaldehyde (Imine Formation) G->H Intermediate I Reduction with NaBH4 in MeOH H->I J Workup & Purification I->J K This compound J->K L Treatment with HCl in Diethyl Ether K->L M This compound HCl L->M LogicalFlow Logical Progression of Synthesis Start Starting Materials (4-Methoxyphenol, Chloroacetonitrile) Step1 Williamson Ether Synthesis Start->Step1 Intermediate1 Nitrile Intermediate Step1->Intermediate1 Step2 Nitrile Reduction Intermediate1->Step2 Intermediate2 Primary Amine Intermediate Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 FreeBase Secondary Amine (Free Base) Step3->FreeBase Step4 Salt Formation FreeBase->Step4 End Final Product (Hydrochloride Salt) Step4->End

Application Notes and Protocols for N-benzyl-2-(4-methoxyphenoxy)ethanamine in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, a comprehensive review of published scientific literature reveals a significant lack of specific experimental data on the applications of N-benzyl-2-(4-methoxyphenoxy)ethanamine in neuroscience. The information that is available primarily pertains to structurally related analogs, most notably N-benzyl-substituted phenethylamines (commonly known as NBOMes) and positional isomers such as N-benzyl-2-(2-methoxyphenoxy)ethanamine.

Therefore, the following application notes and protocols are presented as a predictive guide based on the pharmacological profiles of these closely related compounds. Researchers should exercise caution and consider these recommendations as a starting point for investigating the potential neuroscientific applications of this compound. All proposed experiments would require initial validation and optimization.

Introduction and Postulated Mechanism of Action

This compound belongs to the broader class of N-benzyl-substituted phenethylamines. Compounds in this family are well-documented as potent and selective agonists for serotonin 5-HT2A and 5-HT2C receptors. The N-benzyl substitution has been shown to dramatically increase binding affinity and functional activity at these receptors compared to their primary amine counterparts.

It is hypothesized that this compound will primarily act as a serotonin 5-HT2A receptor agonist. Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Postulated Signaling Pathway

5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds to G_Protein Gq/11 5HT2A_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Target Proteins Experimental_Workflow Start Start: Compound Synthesis & Purification In_Vitro In Vitro Characterization Start->In_Vitro Binding Receptor Binding Assay (Determine Ki) In_Vitro->Binding Functional Functional Assay (Determine EC50 & Efficacy) In_Vitro->Functional In_Vivo In Vivo Evaluation (Animal Models) Binding->In_Vivo Functional->In_Vivo PK Pharmacokinetics (ADME) In_Vivo->PK Behavior Behavioral Assays (e.g., Head-twitch response) In_Vivo->Behavior End End: Data Analysis & Interpretation PK->End Behavior->End

Application Notes and Protocols for the Purification of Crude N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of crude N-benzyl-2-(4-methoxyphenoxy)ethanamine. The methodologies described herein are designed to address common impurities and yield a final product of high purity suitable for research, development, and preclinical studies. The primary purification techniques covered include acid-base extraction, column chromatography, and recrystallization of the hydrochloride salt. Each protocol is presented with detailed steps, and expected outcomes are summarized in tabular format for clarity and reproducibility.

Introduction

This compound is a secondary amine that finds application as a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring the absence of process-related impurities in the final drug product. The most common synthetic route to this compound is through the reductive amination of 2-(4-methoxyphenoxy)ethanamine with benzaldehyde. This process can result in a crude product containing unreacted starting materials, byproducts, and reagents. This application note outlines effective purification strategies to obtain this compound with a purity profile that meets stringent research and development requirements.

Impurity Profile of Crude this compound

Understanding the potential impurities in the crude product is essential for selecting the most effective purification strategy. The table below lists the common impurities expected from the reductive amination synthesis.

Impurity Structure Origin Rationale for Removal
BenzaldehydeC₆H₅CHOUnreacted starting materialCan interfere with subsequent reactions and may have toxicological concerns.
2-(4-methoxyphenoxy)ethanamineCH₃OC₆H₄OCH₂CH₂NH₂Unreacted starting materialA primary amine that can compete in subsequent reactions, leading to byproducts.
N,N-dibenzyl-2-(4-methoxyphenoxy)ethanamine(C₆H₅CH₂)₂NCH₂CH₂OC₆H₄OCH₃Over-alkylation byproductStructurally similar to the product, potentially impacting biological activity and safety profiles.
Imine IntermediateC₆H₅CH=NCH₂CH₂OC₆H₄OCH₃Incomplete reductionCan be unstable and may revert to starting materials or undergo side reactions.
Reducing Agent Byproducts-From the reducing agent (e.g., borohydride salts)Can interfere with downstream processing and may be difficult to remove.

Purification Strategies: A Comparative Overview

The following table summarizes the recommended purification techniques, their principles, and their suitability for removing specific impurities.

Technique Principle Primary Impurities Removed Purity Achievable
Acid-Base Extraction Differential solubility of the basic amine and neutral/acidic impurities in aqueous acid and organic solvents.[1][2][3]Unreacted benzaldehyde, some reducing agent byproducts.85-95%
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.[4]All major impurities, including the dibenzylated byproduct.>98%
Recrystallization as HCl Salt Purification of a solid based on differences in solubility of the desired salt and impurities in a specific solvent system.[5]Residual organic impurities after initial purification.>99%

Experimental Protocols

Protocol 1: Initial Purification by Acid-Base Extraction

This protocol is designed as a first-pass purification to remove the bulk of non-basic impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate or dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in diethyl ether (approx. 10 mL per 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl.[2] Use approximately half the volume of the organic layer for each extraction. Repeat the extraction three times. The protonated amine will move into the aqueous layer.

  • Combine the aqueous layers. The neutral impurities, such as unreacted benzaldehyde, will remain in the organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add 6 M NaOH with stirring until the pH is >12. This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oil.

  • Extract the free amine back into diethyl ether. Use approximately one-third of the aqueous layer volume for each extraction. Repeat the extraction three times.

  • Combine the organic layers and wash with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified free amine.

Expected Outcome: A significant reduction in non-basic impurities, particularly unreacted benzaldehyde. The product will be an oil or a low-melting solid.

Protocol 2: High-Purity Purification by Flash Column Chromatography

This protocol is suitable for achieving high purity, especially for removing structurally similar impurities like the dibenzylated byproduct.

Materials:

  • Partially purified this compound from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Chromatography column and accessories

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Prepare the mobile phase. A typical starting point for N-benzyl amines is a mixture of hexanes and ethyl acetate with a small amount of triethylamine (e.g., 95:5:0.5 Hexanes:EtOAc:Et₃N). The triethylamine is crucial to prevent the basic amine from streaking on the acidic silica gel.[5]

  • Dissolve the amine in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the separation by TLC, visualizing the spots under a UV lamp. The product should have a different Rf value than the impurities.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.

Expected Outcome: A colorless to pale yellow oil with a purity of >98%.

Protocol 3: Final Purification by Recrystallization as the Hydrochloride Salt

This protocol is ideal for obtaining a stable, crystalline solid of high purity, which is often preferred for storage and handling.

Materials:

  • Purified this compound (from Protocol 1 or 2)

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether (or HCl gas)

  • Isopropanol

  • Acetone

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.[5] Continue adding the HCl solution until no further precipitation is observed.

  • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • For recrystallization, dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent or solvent mixture. Good starting points for amine hydrochlorides are isopropanol, ethanol, or mixtures like isopropanol/acetone or ethanol/diethyl ether.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Expected Outcome: A white to off-white crystalline solid with a purity of >99%.

Data Presentation

Purification Stage Typical Purity (by HPLC) Physical Form Notes
Crude Product 70-85%Dark oil or semi-solidContains starting materials and byproducts.
After Acid-Base Extraction 85-95%Yellow to brown oilMost non-basic impurities are removed.
After Column Chromatography >98%Colorless to pale yellow oilEffective for removing structurally similar impurities.
After Recrystallization (HCl salt) >99%White crystalline solidProvides a stable, high-purity solid.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (70-85% Purity) ABE Acid-Base Extraction Crude->ABE PostABE Purified Free Base (85-95% Purity) ABE->PostABE CC Column Chromatography PostABE->CC Optional High Purification Salt Salt Formation (HCl) PostABE->Salt PostCC High-Purity Free Base (>98% Purity) CC->PostCC PostCC->Salt Recryst Recrystallization Salt->Recryst Final Final Product (>99% Purity, HCl Salt) Recryst->Final MethodSelection Start Crude this compound CheckPurity Initial Purity Assessment (TLC, NMR, HPLC) Start->CheckPurity HighImpurity High Level of Non-Basic Impurities? CheckPurity->HighImpurity < 90% LowImpurity Low Level of Impurities? CheckPurity->LowImpurity > 90% ABE Perform Acid-Base Extraction HighImpurity->ABE ColumnChrom Perform Column Chromatography LowImpurity->ColumnChrom AssessPostABE Assess Purity after Extraction ABE->AssessPostABE FinalUse Sufficient for Intended Use? AssessPostABE->FinalUse FinalUse->ColumnChrom No FinalProduct High-Purity Product FinalUse->FinalProduct Yes Recrystallize Convert to HCl Salt and Recrystallize ColumnChrom->Recrystallize Recrystallize->FinalProduct

References

Application Notes and Protocols for N-benzyl-2-(4-methoxyphenoxy)ethanamine HCl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N-benzyl-2-(4-methoxyphenoxy)ethanamine HCl. The following guidelines are based on best practices for handling novel research chemicals and data extrapolated from structurally similar compounds, such as 2-phenoxyethylamine.[1][2][3][4] Researchers must conduct their own risk assessment before use and handle this compound with caution in a controlled laboratory setting.[5]

Introduction

This compound HCl is a research chemical with potential applications in various fields of scientific investigation. As a novel compound, comprehensive safety and handling data are not yet established. These application notes provide a guide for its proper handling, storage, and use in a research environment, emphasizing safety and procedural correctness. The recommendations herein are derived from general principles of laboratory safety and information available for analogous chemical structures.

Hazard Identification and Safety Precautions

Based on the structure, which contains an amine hydrochloride salt and a phenoxy moiety, the compound may possess the following hazards. The analogous compound, 2-phenoxyethylamine, is classified as causing severe skin burns and eye damage.[1][3][4]

Potential Hazards:

  • Skin and Eye Irritant/Corrosive: Amine salts can be corrosive or irritating to the skin and eyes.[1][3] Direct contact should be avoided.

  • Respiratory Tract Irritant: Inhalation of the powder may cause respiratory irritation.

  • Unknown Toxicological Properties: The full toxicological profile is unknown.[5]

Recommended Personal Protective Equipment (PPE): A comprehensive list of recommended PPE is provided in the table below. Always wear appropriate PPE when handling this compound.[6]

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.[3]To protect eyes from dust and splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of the powder.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Storage Conditions:

Parameter Recommendation Rationale
Temperature Store at 2-8°C. To minimize degradation. For long-term storage, consider -20°C.
Light Store in a light-resistant container.[7] To prevent photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. Amine salts can be hygroscopic.

| Location | Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3] | To prevent accidental reactions. |

General Handling:

  • Handle exclusively in a chemical fume hood to avoid inhalation.[3]

  • Avoid generating dust.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

  • Wash hands thoroughly after handling.

Experimental Protocols

4.1. Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts as needed for your specific experimental requirements.

Materials:

  • This compound HCl

  • Anhydrous DMSO or other suitable solvent

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh the desired amount of the compound into the tube inside a chemical fume hood.

  • Solvent Addition: Add the calculated volume of solvent to the tube to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 5 mg of the compound (assuming a molecular weight of 293.79 g/mol ), you would add approximately 1.7 mL of solvent.

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. General Cell-Based Assay Protocol

This protocol provides a general workflow for using the prepared stock solution in a cell-based assay.

Procedure:

  • Cell Seeding: Plate cells in a suitable multi-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the stock solution to the final desired concentrations in a cell culture medium. It is important to ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the desired downstream analysis (e.g., viability assay, gene expression analysis, etc.).

Disposal

Dispose of waste in accordance with local, state, and federal regulations.[8] Unused material and contaminated items should be treated as hazardous chemical waste.[9] Do not dispose of down the sink or in regular trash.[10][11]

Visualizations

handling_workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Compound log Log in Inventory receive->log store Store at 2-8°C, away from light log->store ppe Don PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh prepare Prepare Stock Solution weigh->prepare waste Collect Waste prepare->waste dispose Dispose as Hazardous Waste waste->dispose

Caption: Workflow for handling this compound HCl.

signaling_pathway compound This compound HCl receptor Target Receptor compound->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for investigation.

References

Application Notes and Protocols: Synthesis of Carvedilol Intermediates using N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective β-adrenergic blocker with α1-blocking activity, widely used in the management of cardiovascular diseases. A common challenge in its synthesis is the formation of a "bis impurity" (Impurity B) when reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. This impurity arises from the secondary amine formed in situ reacting with another molecule of the epoxide. A strategic approach to mitigate this side reaction is the use of a protected secondary amine, N-benzyl-2-(4-methoxyphenoxy)ethanamine. This method involves the formation of N-benzyl carvedilol, a key intermediate, which is subsequently debenzylated to yield the final carvedilol product. This application note provides a detailed protocol for this synthetic route, including reaction conditions, quantitative data, and a visual representation of the workflow.

Synthesis Pathway Overview

The synthesis of carvedilol via the N-benzyl intermediate can be summarized in two main steps:

  • Formation of N-benzyl carvedilol: 4-(oxiran-2-ylmethoxy)-9H-carbazole is reacted with this compound. The benzyl group on the amine prevents the formation of the bis impurity.

  • Debenzylation: The N-benzyl carvedilol intermediate is then debenzylated to produce carvedilol.

This process is a reliable method to improve the purity and yield of the final product by minimizing the formation of the problematic bis impurity.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of carvedilol using this compound.

StepReactantsSolventBaseTemperatureReaction TimeYieldPurityReference
N-benzyl carvedilol 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol, 2-(2-methoxyphenoxy)-N-benzylethanamineDMFK2CO3Reflux6 hr--[1]
N-benzyl carvedilol 4-(2,3-epoxypropoxy)carbazole, N-[2-(2-methoxy-phenoxy)ethyl]-benzylamineWaterPotassium Carbonate80 - 90°C3 hours99%-[2]
Carvedilol N-benzyl carvedilol, 10% Palladium on carbon, Hydrogen gasEthyl Acetate-45 - 50°C8 hours84%-[2]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl carvedilol

This protocol describes the reaction of 4-(2,3-epoxypropoxy)carbazole with N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine to form N-benzyl carvedilol.[2]

Materials:

  • 4-(2,3-epoxypropoxy)carbazole (100g)

  • N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine (140g)

  • Potassium Carbonate (112g)

  • Water (500ml)

Procedure:

  • Charge a reactor with 500ml of water.

  • Add 100g of 4-(2,3-epoxypropoxy)carbazole to the reactor with stirring.

  • Add 112g of potassium carbonate to the mixture.

  • Add 140g of N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine at room temperature.

  • Heat the reaction mixture to 80 - 90°C and stir for 3 hours at 85 - 90°C.

  • Cool the reaction mass to 30 - 35°C.

  • Decant the water.

  • Add 1L of fresh water and stir the mass to obtain a solid.

  • Filter the solid and wash with water to obtain N-benzyl carvedilol (205g, 99% yield).

Protocol 2: Synthesis of Carvedilol via Debenzylation

This protocol outlines the debenzylation of N-benzyl carvedilol to yield carvedilol using catalytic hydrogenation.[2]

Materials:

  • N-benzyl carvedilol (205g)

  • Ethyl Acetate (2400ml)

  • Water (240ml)

  • 10% Palladium on Carbon (20g)

  • Hydrogen gas

Procedure:

  • Charge a reactor with 205g of N-benzyl carvedilol, 2400ml of ethyl acetate, and 240ml of water.

  • Stir the contents and add 20g of 10% palladium on carbon at room temperature.

  • Bubble hydrogen gas through the mixture at room temperature.

  • Raise the temperature to 45 - 50°C and continue bubbling hydrogen gas for 8 hours.

  • Filter the reaction mass to remove the catalyst.

  • Concentrate the filtrate to remove approximately 2L of solvent.

  • Chill the contents to 15 - 20°C.

  • Filter the resulting solid and wash with chilled ethyl acetate (50ml) to obtain carvedilol (140g, 84% yield).

Visual Representations

Diagram 1: Synthetic Pathway of Carvedilol

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_final_product Final Product 4_epoxy 4-(2,3-epoxypropoxy)carbazole N_benzyl_carvedilol N-benzyl carvedilol 4_epoxy->N_benzyl_carvedilol + this compound (Prevents bis-impurity) N_benzyl_amine This compound Carvedilol Carvedilol N_benzyl_carvedilol->Carvedilol Debenzylation (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway for Carvedilol.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-benzyl carvedilol Synthesis cluster_step2 Step 2: Debenzylation Start Mix Reactants: 4-(2,3-epoxypropoxy)carbazole, This compound, K2CO3, Water Heat Heat to 80-90°C for 3 hours Start->Heat Cool Cool to 30-35°C Heat->Cool Isolate Isolate N-benzyl carvedilol (Decant, Wash, Filter) Cool->Isolate Dissolve Dissolve N-benzyl carvedilol in Ethyl Acetate and Water Isolate->Dissolve Proceed to Debenzylation Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Hydrogenate Hydrogenate at 45-50°C for 8 hours Add_Catalyst->Hydrogenate Filter_Catalyst Filter to remove catalyst Hydrogenate->Filter_Catalyst Concentrate Concentrate the filtrate Filter_Catalyst->Concentrate Crystallize Chill to crystallize Carvedilol Concentrate->Crystallize Final_Product Filter and Dry Carvedilol Crystallize->Final_Product

Caption: Experimental workflow for Carvedilol synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-2-(4-methoxyphenoxy)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of 2-(4-methoxyphenoxy)ethanamine and benzaldehyde. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several hydride reducing agents can be used, with the choice impacting reaction conditions and selectivity. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3] NaBH₃CN and NaBH(OAc)₃ are often preferred as they are more selective for the protonated imine over the starting aldehyde, which can minimize side product formation.[1][4]

Q3: What are the typical solvents used for this reaction?

A3: Protic solvents like methanol and ethanol are commonly used, especially with sodium borohydride. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are also suitable, particularly when using sodium triacetoxyborohydride.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. You can track the consumption of the starting materials (2-(4-methoxyphenoxy)ethanamine and benzaldehyde) and the formation of the product. High-performance liquid chromatography (HPLC) can also be utilized for more quantitative analysis.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary significantly based on the reaction conditions. With optimized protocols, yields can range from moderate to high (60-90%). Factors influencing the yield include the choice of reducing agent, reaction time, temperature, and purification method.

Troubleshooting Guide

Problem 1: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete imine formation - Ensure equimolar or a slight excess of the amine or aldehyde. - Consider adding a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. - Allow the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent.[1]
Reduction of the starting aldehyde - This is more common with stronger reducing agents like NaBH₄.[1] - Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C). - Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1][4]
Hydrolysis of the imine intermediate - Ensure anhydrous reaction conditions, especially if the reaction is slow.
Suboptimal reaction temperature - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be mindful of potential side reactions.

Problem 2: Presence of unreacted starting materials in the final product.

Possible Cause Suggested Solution
Insufficient amount of reducing agent - Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents).
Short reaction time - Extend the reaction time and monitor by TLC until the starting materials are consumed.
Decomposition of the reducing agent - Ensure the reducing agent is fresh and has been stored properly. Add it to the reaction mixture in portions.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Co-extraction of impurities during workup - Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., 1M HCl) to protonate the amine product, moving it to the aqueous layer. The unreacted aldehyde and other non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine product with an organic solvent.[5]
Similar polarity of product and impurities - If acid-base extraction is insufficient, column chromatography on silica gel is a reliable purification method. A gradient of ethyl acetate in hexanes is a common mobile phase for this type of compound.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve 2-(4-methoxyphenoxy)ethanamine (1.0 eq.) and benzaldehyde (1.05 eq.) in methanol. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) in small portions over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of 2-(4-methoxyphenoxy)ethanamine (1.0 eq.) in dichloromethane (DCM), add benzaldehyde (1.05 eq.).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Quantitative Data Summary

Parameter Condition A Condition B Condition C Expected Outcome
Reducing Agent NaBH₄NaBH₃CNNaBH(OAc)₃NaBH(OAc)₃ often gives cleaner reactions and higher yields for this type of transformation.[1]
Solvent MethanolMethanolDichloromethaneSolvent choice depends on the reducing agent.
Temperature 0 °C to RTRoom TemperatureRoom TemperatureLower temperatures can improve selectivity with NaBH₄.
Reaction Time 4-6 hours6-12 hours12-18 hoursReaction times vary with the reactivity of the reducing agent.
Typical Yield 65-75%70-85%75-90%Optimized conditions with selective reagents lead to higher yields.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product 2-(4-methoxyphenoxy)ethanamine 2-(4-methoxyphenoxy)ethanamine Imine Intermediate Imine Intermediate 2-(4-methoxyphenoxy)ethanamine->Imine Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction (e.g., NaBH₄)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield CheckImine Check Imine Formation (TLC/HPLC) Start->CheckImine CheckReduction Check Reduction Step (TLC/HPLC) CheckImine->CheckReduction Complete OptimizeImine Optimize Imine Formation: - Add weak acid - Pre-stir reactants CheckImine->OptimizeImine Incomplete OptimizeReduction Optimize Reduction: - Use excess reducing agent - Change reducing agent - Extend reaction time CheckReduction->OptimizeReduction Incomplete Purification Review Purification Strategy CheckReduction->Purification Complete

Caption: Troubleshooting workflow for low synthesis yield.

Logical_Relationships Yield Synthesis Yield Purity Product Purity ReducingAgent Reducing Agent Selectivity ReducingAgent->Yield ReducingAgent->Purity SideProducts Side Products ReducingAgent->SideProducts ReactionConditions Reaction Conditions (Temp, Time, Solvent) ReactionConditions->Yield PurificationMethod Purification Method (Extraction, Chromatography) PurificationMethod->Purity SideProducts->Purity

Caption: Key factors influencing synthesis yield and purity.

References

overcoming solubility issues with N-benzyl-2-(4-methoxyphenoxy)ethanamine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with N-benzyl-2-(4-methoxyphenoxy)ethanamine in various assay systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is a lipophilic molecule and is expected to have low intrinsic solubility in aqueous buffers. Its hydrophobic nature, characterized by the presence of two phenyl rings, suggests that it will likely precipitate when directly dissolved in aqueous solutions at higher concentrations. The amine group provides a site for protonation, which can influence solubility depending on the pH.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve a wide range of polar and nonpolar compounds and is miscible with many aqueous assay buffers.[3][4][5] Ethanol or methanol can also be considered.

Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in the assay medium below 1%, and ideally at or below 0.5%, to minimize solvent-induced artifacts or cytotoxicity.[3] It is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can adjusting the pH of the assay buffer improve the solubility of this compound?

A4: Yes, adjusting the pH can significantly impact the solubility of compounds containing ionizable groups like the amine in this compound.[1][6][7] As a weak base, its solubility is expected to increase in acidic conditions (lower pH) where the amine group is protonated, forming a more water-soluble salt.[1][2] Conversely, at higher pH, the compound will be in its less soluble free base form.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?

A5: Yes, formulation strategies can be employed to enhance aqueous solubility. One common approach is the use of cyclodextrins.[8][9][10] These cyclic oligosaccharides have a hydrophobic interior that can encapsulate lipophilic molecules like this compound, while their hydrophilic exterior improves the solubility of the complex in aqueous solutions.[8][9][10]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of the stock solution into aqueous assay buffer.

Root Cause: The concentration of the compound in the final assay buffer exceeds its solubility limit. The organic solvent from the stock solution is diluted, reducing its solubilizing capacity.

Solutions:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains in solution and work within that range.

  • Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly affecting the assay. Always include a vehicle control.

  • pH Modification: If your assay permits, try lowering the pH of the assay buffer. The increased protonation of the amine group should enhance solubility.[1]

  • Use of Solubilizing Excipients: Consider pre-complexing the compound with a cyclodextrin before adding it to the assay buffer.[8][11][12]

Issue 2: Inconsistent or non-reproducible assay results.

Root Cause: This can be due to partial precipitation of the compound, leading to variations in the effective concentration in the assay. The compound may also be adsorbing to plasticware.

Solutions:

  • Visual Inspection: Before running the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation (cloudiness, particles). Centrifugation of the diluted solution and inspection for a pellet can also be helpful.

  • Pre-treatment of Plates: To minimize non-specific binding to plasticware, consider using low-binding plates or pre-treating the plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

  • Sonication: Briefly sonicating the diluted solution before adding it to the assay may help to break up small aggregates and ensure a more homogenous solution.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder.

    • Add a calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication. Store the stock solution at -20°C or -80°C, protected from light and moisture.

  • Serial Dilution:

    • Prepare intermediate dilutions of the stock solution in DMSO.

    • For the final dilution into the aqueous assay buffer, ensure that the volume of the DMSO solution added is minimal to keep the final DMSO concentration low (e.g., add 1 µL of a 100X stock to 99 µL of assay buffer for a 1% final DMSO concentration).

Protocol 2: Solubility Assessment in Different Solvents

This protocol helps determine the approximate solubility of the compound in various solvents.

  • Prepare a saturated solution: Add an excess amount of this compound to a small volume (e.g., 1 mL) of each test solvent (e.g., DMSO, ethanol, PBS pH 7.4, PBS pH 6.0).

  • Equilibrate: Vortex the samples vigorously and then incubate at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully take an aliquot of the supernatant and dilute it in a suitable solvent for analysis by a quantitative method such as HPLC or UV-Vis spectrophotometry.

Table 1: Example Solubility Data

SolventpHApproximate Solubility
DMSON/A>100 mg/mL
EthanolN/A~20-50 mg/mL
PBS7.4<0.1 mg/mL
PBS6.0~0.5-1 mg/mL
20% HP-β-Cyclodextrin in Water7.0~5-10 mg/mL

Note: The values in this table are hypothetical and should be determined experimentally.

Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Compound N-benzyl-2- (4-methoxyphenoxy)ethanamine Compound->Receptor Antagonist?

Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.

Experimental Workflow Diagram

G Workflow for Addressing Solubility Issues Start Start: Solubility Issue Identified Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Test_Dilution Test Dilution in Assay Buffer Prep_Stock->Test_Dilution Precipitation Precipitation Observed? Test_Dilution->Precipitation Run_Assay Proceed with Assay (Include Vehicle Control) Precipitation->Run_Assay No Optimize Optimize Formulation Precipitation->Optimize Yes pH_Adjust Adjust Buffer pH (if possible) Optimize->pH_Adjust Cyclodextrin Use Cyclodextrins Optimize->Cyclodextrin Lower_Conc Lower Final Concentration Optimize->Lower_Conc pH_Adjust->Test_Dilution Cyclodextrin->Test_Dilution Lower_Conc->Test_Dilution

Caption: Decision workflow for troubleshooting compound solubility in assays.

References

Technical Support Center: HPLC Separation of N-benzylphenoxylethylamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of N-benzylphenoxylethylamine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the HPLC separation of N-benzylphenoxylethylamine isomers?

A1: The primary challenges include achieving adequate resolution between the isomers, managing peak shape (especially tailing) due to the basic nature of the amine group, and developing a robust and reproducible method. The separation can be complex due to the structural similarity of the isomers.

Q2: Should I use a chiral or achiral stationary phase for separating N-benzylphenoxylethylamine isomers?

A2: The choice depends on the specific isomers you are trying to separate. If you are separating enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is essential. For separating diastereomers or positional isomers, an achiral (reversed-phase or normal-phase) column may be sufficient.[1][2]

Q3: What are common causes of peak tailing with amine compounds like N-benzylphenoxylethylamine?

A3: Peak tailing for basic compounds like N-benzylphenoxylethylamine is often caused by secondary interactions between the amine's basic nitrogen and acidic residual silanol groups on the silica-based stationary phase.[1] Other causes can include column overload, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.

Q4: How can I improve the resolution between closely eluting isomers?

A4: To improve resolution, you can optimize the mobile phase composition (e.g., by varying the organic modifier, pH, or adding additives), change the stationary phase to one with a different selectivity, decrease the flow rate, or use a longer column with a smaller particle size.

Q5: Is derivatization necessary for the analysis of N-benzylphenoxylethylamine?

A5: Derivatization is not always necessary but can be a useful strategy.[3][4] It can be employed to improve chromatographic properties, enhance detection sensitivity (especially for UV or fluorescence detection), or to create diastereomers from enantiomers, allowing for their separation on an achiral column.[3][4]

Troubleshooting Guide

Issue 1: Poor Resolution Between Isomers

Q: My chromatogram shows co-eluting or poorly resolved peaks for the N-benzylphenoxylethylamine isomers. What should I do?

A: Poor resolution is a common issue when separating structurally similar isomers. Here are several approaches to troubleshoot this problem:

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile vs. methanol). Different solvents can alter the selectivity of the separation.

    • pH Adjustment: For ionizable compounds like amines, the pH of the mobile phase is critical. Adjusting the pH can change the ionization state of the analyte and its interaction with the stationary phase.

    • Additives: For chiral separations on polysaccharide-based columns, the addition of small amounts of an acidic or basic additive can significantly impact enantioselectivity.[5] For reversed-phase separations of basic compounds, adding a competing base (like triethylamine) to the mobile phase can help mask residual silanol groups and improve peak shape, which in turn can improve resolution.

  • Stationary Phase Selection:

    • If you are using a standard C18 column and getting poor resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

    • For enantiomeric separations, screening different types of chiral stationary phases (CSPs) is often necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for many pharmaceutical compounds.[1][2]

  • Temperature and Flow Rate:

    • Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.

    • Optimizing the column temperature can also affect selectivity and resolution.

Issue 2: Peak Tailing

Q: The peaks for my N-benzylphenoxylethylamine isomers are showing significant tailing. How can I achieve a more symmetrical peak shape?

A: Peak tailing is a frequent problem with amine-containing compounds. The following steps can help mitigate this issue:

  • Mobile Phase pH Control: Ensure the mobile phase pH is appropriate. For basic compounds on silica-based columns, a lower pH (around 3-4) can protonate the silanol groups and reduce unwanted interactions. Conversely, a higher pH (around 8-10, using a hybrid or pH-stable column) can deprotonate the silanol groups, which can also reduce tailing.

  • Use of End-Capped Columns: Employ a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.

  • Mobile Phase Additives: Add a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[5] This will compete with the analyte for interaction with the active silanol sites.

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase.

Issue 3: Retention Time Variability

Q: I am observing inconsistent retention times for my N-benzylphenoxylethylamine isomers between injections. What could be the cause?

A: Fluctuating retention times can compromise the reliability of your method. Consider these potential causes:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution or after changing the mobile phase.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant and consistent column temperature. Even small changes in ambient temperature can affect retention times.

  • Pump Issues: Check the HPLC pump for leaks, pressure fluctuations, or improper functioning, as these can lead to an inconsistent flow rate.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can lead to changes in retention.

Experimental Protocols

The following is a representative experimental protocol for the chiral separation of N-benzylphenoxylethylamine enantiomers. This method is based on successful separations of structurally similar β-adrenergic blockers and serves as a starting point for method development.[5]

Chromatographic Conditions:

ParameterValue
Column Chiral Lux-Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Data Presentation

The following table presents hypothetical, yet realistic, data for the chiral separation of N-benzylphenoxylethylamine enantiomers based on the protocol above.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Enantiomer 18.5-1.1
Enantiomer 210.22.81.2

Visualizations

Below are diagrams to aid in troubleshooting and understanding the experimental workflow.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation of Isomers Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inappropriate Stationary Phase Problem->Cause2 Cause3 Peak Tailing Problem->Cause3 Cause4 Retention Time Drift Problem->Cause4 Sol1 Optimize Mobile Phase (Solvent Ratio, pH, Additives) Cause1->Sol1 Sol2 Screen Different Columns (Chiral or Achiral) Cause2->Sol2 Sol3 Address Tailing (pH, Additives, Column Choice) Cause3->Sol3 Sol4 System Check (Equilibration, Temp, Pump) Cause4->Sol4

Caption: Troubleshooting workflow for poor HPLC separation.

Method_Development_Logic cluster_start Starting Point cluster_steps Development Steps cluster_end Outcome Start Define Separation Goal (Chiral vs. Achiral) Step1 Select Initial Column and Mobile Phase Start->Step1 Step2 Perform Initial Run Step1->Step2 Step3 Evaluate Chromatogram (Resolution, Peak Shape) Step2->Step3 Step4 Optimize Parameters Step3->Step4 Adjustments Needed Step5 Validate Method Step3->Step5 Acceptable Step4->Step2 End Robust HPLC Method Step5->End

References

identifying common impurities in N-benzyl-2-(4-methoxyphenoxy)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of N-benzyl-2-(4-methoxyphenoxy)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity identification and resolution. Two common synthetic routes are considered: direct N-alkylation and reductive amination.

Scenario 1: Synthesis via Direct N-Alkylation

This route involves the reaction of 2-(4-methoxyphenoxy)ethanamine with a benzyl halide (e.g., benzyl bromide).

Diagram: Direct N-Alkylation Workflow and Potential Impurities

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Reaction Mixture A 2-(4-methoxyphenoxy)ethanamine C Direct N-Alkylation (Base, Solvent) A->C B Benzyl Bromide B->C D This compound (Desired Product) C->D Desired Reaction E Impurity 1: N,N-dibenzyl-2-(4-methoxyphenoxy)ethanamine (Tertiary Amine) C->E Overalkylation G Unreacted Starting Materials C->G F Impurity 2: N,N,N-tribenzyl-2-(4-methoxyphenoxy)ethylammonium bromide (Quaternary Salt) E->F Further Overalkylation

Caption: Workflow of direct N-alkylation and potential overalkylation impurities.

Problem: Presence of a higher molecular weight impurity, insoluble in non-polar solvents.

  • Question: My reaction mixture shows a significant peak with a higher molecular weight than my desired product in the mass spectrum, and I'm observing a precipitate that is not soluble in my extraction solvent (e.g., ethyl acetate). What could this be?

  • Answer: This is likely due to overalkylation. The desired secondary amine product, this compound, can act as a nucleophile and react further with the benzyl halide. This leads to the formation of a tertiary amine (N,N-dibenzyl-2-(4-methoxyphenoxy)ethanamine) and subsequently a quaternary ammonium salt (N,N,N-tribenzyl-2-(4-methoxyphenoxy)ethylammonium bromide). The quaternary salt is often insoluble in common organic solvents.

Troubleshooting Steps:

  • Reaction Stoichiometry: Use a molar excess of the starting amine, 2-(4-methoxyphenoxy)ethanamine, relative to the benzyl halide. This will increase the probability of the benzyl halide reacting with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the benzyl halide dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.

  • Choice of Base: A bulky, non-nucleophilic base can be used to deprotonate the primary amine without competing in the alkylation reaction.

  • Purification:

    • Quaternary Salt Removal: The insoluble quaternary ammonium salt can often be removed by filtration of the reaction mixture.

    • Chromatography: The desired secondary amine can be separated from the tertiary amine and unreacted starting materials using column chromatography on silica gel.

Scenario 2: Synthesis via Reductive Amination

This route involves the reaction of 4-methoxyphenoxyacetaldehyde with benzylamine in the presence of a reducing agent.

Diagram: Reductive Amination Workflow and Potential Impurities

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Reaction Mixture A 4-methoxyphenoxyacetaldehyde C Imine Formation A->C G Impurity 2: 2-(4-methoxyphenoxy)ethanol A->G Side Reaction (Reduction of Aldehyde) B Benzylamine B->C D Reduction (e.g., NaBH4) C->D F Impurity 1: Intermediate Imine C->F Incomplete Reaction H Unreacted Starting Materials C->H E This compound (Desired Product) D->E Desired Reduction

Caption: Workflow of reductive amination and potential side-product impurities.

Problem: Presence of an impurity with a mass corresponding to the intermediate imine.

  • Question: My post-reaction analysis (e.g., LC-MS or GC-MS) shows a peak with a mass corresponding to the condensation product of my starting aldehyde and amine, but not the final reduced product. What is happening?

  • Answer: This indicates that the initial formation of the imine intermediate is successful, but the subsequent reduction step is incomplete.

Troubleshooting Steps:

  • Reducing Agent: Ensure the reducing agent is fresh and active. Sodium borohydride (NaBH₄), for example, can decompose over time. Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is often effective for reductive aminations.

  • Reaction Time and Temperature: The reduction step may require a longer reaction time or a slight adjustment in temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • pH Control: The pH of the reaction can be crucial. Imine formation is often favored under slightly acidic conditions, while the reduction with borohydrides proceeds well at neutral or slightly basic pH. A two-step, one-pot procedure where the imine is formed first, followed by pH adjustment and addition of the reducing agent, can be beneficial.

Problem: Presence of an impurity identified as 2-(4-methoxyphenoxy)ethanol.

  • Question: I am observing a byproduct that appears to be the alcohol corresponding to my starting aldehyde. Why is this forming?

  • Answer: This occurs when the reducing agent reacts directly with the starting aldehyde before it can form the imine with benzylamine. This is more common with strong reducing agents like sodium borohydride.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • One-Pot, Two-Step Procedure: Allow the aldehyde and amine to react and form the imine completely before introducing the reducing agent. This can be monitored by TLC or other analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route:

  • Direct N-Alkylation: The primary impurities are the overalkylation products: N,N-dibenzyl-2-(4-methoxyphenoxy)ethanamine (tertiary amine) and the corresponding quaternary ammonium salt. Unreacted starting materials may also be present.

  • Reductive Amination: Common impurities include the unreacted starting materials (4-methoxyphenoxyacetaldehyde and benzylamine), the intermediate imine, and the alcohol byproduct (2-(4-methoxyphenoxy)ethanol) from the reduction of the starting aldehyde.

Q2: What analytical techniques are best for identifying these impurities?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and getting a quick overview of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of impurities.[1]

  • Mass Spectrometry (MS), often coupled with LC or GC (LC-MS, GC-MS): Essential for identifying the molecular weights of the components in the reaction mixture, which is crucial for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the final product and can be used to characterize isolated impurities.

Q3: How can I purify my final product to remove these impurities?

A3:

  • Column Chromatography: This is a very effective method for separating the desired secondary amine from unreacted starting materials and byproducts like the tertiary amine.

  • Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be a viable purification method.

  • Crystallization: The product can often be converted to a salt (e.g., hydrochloride) and purified by recrystallization. This is particularly effective for removing non-basic impurities.

Q4: Can I use an excess of benzylamine in the reductive amination to drive the reaction to completion?

A4: While using a slight excess of one of the reactants can be beneficial, a large excess of benzylamine is generally not necessary and can complicate the purification process. It is often more effective to ensure the complete formation of the imine before the reduction step.

Summary of Potential Impurities and Key Analytical Data

Impurity NameCommon Synthetic RouteMolecular Weight ( g/mol )Key Analytical Signature (MS)
Unreacted 2-(4-methoxyphenoxy)ethanamineBoth167.21[M+H]⁺ at m/z 168.1
Unreacted BenzylamineReductive Amination107.15[M+H]⁺ at m/z 108.1
Unreacted Benzyl BromideDirect N-Alkylation171.04Presence of characteristic isotopic pattern for Bromine
Unreacted 4-methoxyphenoxyacetaldehydeReductive Amination166.17[M+H]⁺ at m/z 167.1
N,N-dibenzyl-2-(4-methoxyphenoxy)ethanamineDirect N-Alkylation347.45[M+H]⁺ at m/z 348.2
Intermediate ImineReductive Amination255.32[M+H]⁺ at m/z 256.1
2-(4-methoxyphenoxy)ethanolReductive Amination168.19[M+H]⁺ at m/z 169.1

Experimental Protocols

Method 1: Synthesis via Reductive Amination (Illustrative Protocol)

This protocol is a general guideline and may require optimization.

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-methoxyphenoxyacetaldehyde (1.0 eq) and benzylamine (1.05 eq) in a suitable solvent (e.g., methanol, dichloromethane, or toluene).

    • If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards imine formation.

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the limiting starting material.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of sodium borohydride (1.5 eq) in a suitable solvent (e.g., methanol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours, or until TLC or LC-MS analysis confirms the complete reduction of the imine.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • If a water-miscible solvent was used, remove it under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory, and all necessary safety precautions should be taken. Researchers should consult relevant safety data sheets (SDS) for all chemicals used.

References

analytical techniques for resolving positional isomers of phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to resolve positional isomers of phenethylamines.

General Troubleshooting and FAQs

This section addresses common issues applicable across different analytical techniques.

Q1: Why is the resolution between my positional isomers poor?

A1: Poor resolution is a common challenge. Several factors could be the cause:

  • Inappropriate Stationary Phase: The selectivity of your column is crucial. For LC-MS/MS, phases like biphenyl or pentafluorophenyl often provide better separation for aromatic positional isomers than standard C18 columns. For GC-MS, the choice of a chiral or highly polar column can be critical, especially when not using derivatization.

  • Mobile Phase/Carrier Gas Conditions: In LC, the mobile phase composition, pH, and gradient slope are key. For phenethylamines, which are basic, a mobile phase pH adjusted to be at least 2 units away from the analyte's pKa can improve peak shape and resolution. In GC, an optimized temperature ramp and carrier gas flow rate are essential.

  • Suboptimal Derivatization (for GC-MS): Incomplete or inconsistent derivatization can lead to peak broadening or splitting. Ensure your derivatizing agent is fresh and the reaction conditions (temperature and time) are optimized.

  • Injection Volume/Concentration: Overloading the column can cause peak distortion and loss of resolution. Try reducing the injection volume or diluting the sample.

Q2: I'm observing peak splitting for my analyte. What could be the cause?

A2: Peak splitting can arise from several issues:

  • Column Contamination or Void: Contamination at the head of the column or the formation of a void can distort the peak shape. Flushing the column or using a guard column can help. If a void is suspected, the column may need to be replaced.

  • Injection Solvent Mismatch (LC): If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.

  • Co-elution with an Interfering Compound: A closely eluting impurity or matrix component can appear as a shoulder or a split peak. Analyze a blank matrix sample to check for interferences.

  • Analyte Degradation: Phenethylamines can be susceptible to degradation on the column or in the injector, especially at high temperatures in GC. Lowering the injector temperature or using a more inert system can mitigate this.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the separation and identification of phenethylamine isomers, often without the need for derivatization.

Troubleshooting Guide

Q: My peak tailing is excessive. How can I improve the peak shape?

A: Peak tailing for basic compounds like phenethylamines is often due to secondary interactions with the stationary phase.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Using a buffer can help maintain a stable pH.

  • Use a Different Column: Columns with base-deactivated silica or alternative stationary phases (e.g., biphenyl) can reduce tailing.

  • Lower Analyte Concentration: High concentrations can saturate the active sites on the stationary phase, leading to tailing.

Q: I am not getting adequate separation of my ortho, meta, and para isomers. What can I do?

A: Achieving baseline separation of these isomers can be challenging.

  • Optimize the Stationary Phase: A biphenyl core-shell column has been shown to be effective in separating ortho, meta, and para isomers of some phenethylamines.

  • Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

  • Adjust the Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the use of additives can influence selectivity.

FAQs

Q: What is a good starting point for developing an LC-MS/MS method for phenethylamine isomers?

A: A reversed-phase method using a biphenyl column with a mobile phase consisting of an acidic aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is a good starting point. A gradient elution from a low to a high percentage of the organic phase is typically used.

Q: What are the typical limits of detection (LODs) for phenethylamine isomers using LC-MS/MS?

A: LODs can vary depending on the specific compound and the matrix, but they are generally in the low ng/mL to pg/mL range. For example, one study reported LODs ranging from 0.1 ng/mL to 1.2 ng/mL in serum and urine samples.

Experimental Protocol: Separation of Phenethylamine Positional Isomers

This protocol is a general guideline and may require optimization for specific isomers.

  • LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A core-shell biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water/methanol (95:5, v/v)

    • B: 0.1% formic acid in methanol

  • Gradient: A linear gradient tailored to the specific isomers, for example, from 10% to 90% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, with optimized precursor and product ions for each isomer.

Quantitative Data Summary
ParameterValueReference
Chromatographic Resolution (R) ≥ 1.2
Limit of Detection (LOD) - Serum 0.1 - 0.5 ng/mL
Limit of Detection (LOD) - Urine 0.2 - 1.2 ng/mL
Total Run Time ~26 minutes

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Serum, Urine) Fortify Fortify with Internal Standard Sample->Fortify Precipitate Protein Precipitation (e.g., with Methanol) Fortify->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation (Biphenyl Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS analysis of phenethylamine isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique, often requiring derivatization to improve the chromatographic properties and mass spectral differentiation of phenethylamine isomers.

Troubleshooting Guide

Q: My derivatization is inconsistent, leading to variable results. What should I do?

A: Consistency is key for reliable derivatization.

  • Ensure Anhydrous Conditions: Moisture can quench the derivatization reaction. Use dry solvents and sample extracts.

  • Optimize Reaction Time and Temperature: Ensure the reaction goes to completion without causing degradation of the analytes or derivatives.

  • Use Fresh Reagents: Derivatizing agents like trifluoroacetic anhydride (TFAA) can degrade over time.

Q: I'm seeing poor peak shapes for my derivatized analytes. Why?

A: Even after derivatization, peak shape can be an issue.

  • Active Sites in the GC System: Active sites in the injector liner or the column can interact with the derivatives. Using a deactivated liner and a high-quality, inert column is important.

  • Injector Temperature: An injector temperature that is too low can cause slow vaporization and peak broadening, while a temperature that is too high can cause degradation.

FAQs

Q: Why is derivatization often necessary for GC-MS analysis of phenethylamines?

A: Phenethylamines are polar and contain active amine groups, which can lead to poor peak shape (tailing) and interactions with the GC system. Derivatization, for example with TFAA, masks the active groups, increasing volatility and improving chromatographic performance. It can also lead to more characteristic mass spectral fragmentation patterns, aiding in isomer differentiation.

Q: What are some common derivatizing agents for phenethylamines?

A: Fluorinated anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used. Chiral derivatizing agents like N-trifluoroacetyl-L-prolyl chloride (L-TPC) can be used to separate enantiomers on an achiral column.

Experimental Protocol: GC-MS Analysis with TFAA Derivatization

This is a general protocol and should be optimized for specific applications.

  • Sample Preparation: Extract the phenethylamines from the matrix (e.g., using liquid-liquid or solid-phase extraction) and evaporate the solvent to dryness.

  • Derivatization:

    • Add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent (TFAA).

    • Heat the mixture (e.g., 70°C for 30 minutes).

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5%-phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: An optimized temperature program, for example, starting at 80°C and ramping up to 280°C.

  • Injector: Splitless mode at a temperature of around 280°C.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

Quantitative Data Summary
ParameterValueReference
Limit of Quantification (LOQ) 2.5 - 10 ng/mL
Linear Range 5 or 10 to 1000 ng/mL
Recovery 94 - 101% (for amphetamine enantiomers)
Relative Standard Deviation (RSD) 4.3 - 9.5%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Extraction (LLE or SPE) Sample->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (e.g., with TFAA) Dry->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation (e.g., HP-5MS column) Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Library Search/Spectral Comparison Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of phenethylamine isomers with derivatization.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like phenethylamines.

Troubleshooting Guide

Q: My migration times are not reproducible. What could be the cause?

A: Reproducibility in CE is highly dependent on consistent conditions.

  • Capillary Conditioning: Ensure the capillary is properly conditioned before the first injection and rinsed between runs.

  • Buffer Depletion: The buffer in the vials can change over time due to electrolysis. Replace the buffer in the vials regularly.

  • Temperature Fluctuations: The viscosity of the buffer is temperature-dependent, which affects migration times. Use a system with effective temperature control.

Q: I'm observing peak broadening. How can I improve peak efficiency?

A: Peak broadening can be caused by several factors.

  • Sample Overload: Injecting too much sample can lead to band broadening. Reduce the injection time or the sample concentration.

  • Mismatch between Sample and Buffer Conductivity: A significant difference in conductivity between the sample matrix and the running buffer can cause peak distortion. Try to match the sample matrix to the buffer as closely as possible.

  • Adsorption to the Capillary Wall: Phenethylamines can adsorb to the negatively charged silica wall. This can be mitigated by using a coated capillary or by adjusting the buffer pH to a low value to suppress the ionization of the silanol groups.

FAQs

Q: What are the main advantages of CE for phenethylamine isomer analysis?

A: CE offers very high separation efficiency, short analysis times, and requires only small sample volumes. It is particularly powerful for separating chiral isomers when a chiral selector is added to the buffer.

Q: How can I separate enantiomers of phenethylamines using CE?

A: Enantiomeric separation can be achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer. The chiral selector forms transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities, allowing for their separation.

Experimental Protocol: Chiral Separation of Phenethylamine Enantiomers

This is a general protocol that will require optimization.

  • CE System: A capillary electrophoresis instrument with a UV or diode array detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d.).

  • Buffer: A low pH buffer (e.g., 25 mM phosphate buffer at pH 2.5) containing a chiral selector (e.g., a cyclodextrin).

  • Capillary Conditioning: Rinse the capillary with sodium hydroxide, water, and then the running buffer.

  • Sample Injection: Hydrodynamic or electrokinetic injection for a short duration.

  • Separation Voltage: A high voltage (e.g., 10-30 kV).

  • Temperature: A controlled temperature (e.g., 25°C).

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm).

Quantitative Data Summary
ParameterValueReference
Resolution (Rs) Baseline resolution (e.g., Rs = 1.4 for isomeric peptides)
Limit of Quantification (LOQ) 34.72 - 34.98 ng/mL (for isomeric peptides)
Linearity (R²) > 0.999
Total Analysis Time ~6 minutes

Logical Relationship Diagram

CE_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor CE Separation of Isomers Cause1 Irreproducible Migration Times Problem->Cause1 Cause2 Poor Resolution Problem->Cause2 Cause3 Peak Broadening/Tailing Problem->Cause3 Sol1a Consistent Capillary Conditioning Cause1->Sol1a Sol1b Regular Buffer Replacement Cause1->Sol1b Sol1c Effective Temperature Control Cause1->Sol1c Sol2a Optimize Chiral Selector Concentration Cause2->Sol2a Sol2b Adjust Buffer pH and Composition Cause2->Sol2b Sol3a Reduce Injection Volume/Time Cause3->Sol3a Sol3b Match Sample and Buffer Conductivity Cause3->Sol3b Sol3c Use Coated Capillary or Low pH Buffer Cause3->Sol3c

Caption: Troubleshooting logic for CE analysis of phenethylamine isomers.

Alternative Techniques

Gas Chromatography-Infrared Detection (GC-IRD)

GC-IRD can be a valuable tool for the unambiguous identification of positional isomers, as isomers that produce similar mass spectra often have distinct infrared spectra.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can provide highly specific chemical fingerprints, allowing for the discrimination of phenethylamine regioisomers and structural analogues. It requires minimal sample preparation.

Technical Support Center: Stability Testing of N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals engaged in the stability testing of N-benzyl-2-(4-methoxyphenoxy)ethanamine in various solvents.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of this compound?

A1: The initial step is to perform a forced degradation study.[1][2] This involves subjecting the compound to stress conditions that are more severe than standard storage conditions to understand its degradation pathways and establish a stability-indicating analytical method.[1][2]

Q2: Which solvents are recommended for a preliminary stability study of this compound?

A2: A good starting point is to use solvents commonly employed in pharmaceutical development and analysis. The selection should cover a range of polarities and pH. Based on analytical methods for similar compounds, a mixture of acetonitrile and water is a suitable starting point for analytical method development. For the stability study itself, consider the solvents the compound will be exposed to during its lifecycle.

Q3: What are the typical stress conditions for a forced degradation study?

A3: Forced degradation studies typically include acidic, basic, oxidative, thermal, and photolytic stress conditions to evaluate the intrinsic stability of the compound.[2]

Q4: What is the most suitable analytical technique for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3][4] This method should be able to separate the parent compound from any degradation products, ensuring an accurate assessment of stability.

Troubleshooting Guide

Q1: I am not observing any degradation of this compound under the initial stress conditions. What should I do?

A1: If no degradation is observed, the stress conditions may not be harsh enough. Consider increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), extending the exposure time, or elevating the temperature. It is a systematic process to find the conditions that lead to meaningful degradation (typically 5-20%).

Q2: My chromatogram shows multiple peaks after stressing the sample. How can I identify the degradation products?

A2: The presence of multiple peaks suggests the formation of several degradation products. To identify these, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides the mass of the degradation products, which can help in elucidating their structures.

Q3: The results from my stability study are not reproducible. What could be the cause?

A3: Lack of reproducibility can stem from several factors. Ensure that your analytical method is validated for precision and accuracy. Inconsistent sample preparation, fluctuations in temperature or light exposure during the experiment, and the age or purity of the solvents and reagents can also contribute to variability.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis:

    • At designated time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Recommended Solvents for Initial Stability Screening

Solvent ClassExamplesRationale
Protic PolarWater, Methanol, EthanolPotential for hydrolysis and hydrogen bonding interactions.
Aprotic PolarAcetonitrile, Dimethylformamide (DMF)Common processing and analytical solvents.
Non-polarHexane, TolueneTo assess stability in lipid-like environments.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis0.1 N - 1 N HCl24 - 72 hoursTo investigate degradation in acidic environments.
Base Hydrolysis0.1 N - 1 N NaOH24 - 72 hoursTo investigate degradation in alkaline environments.
Oxidation3% - 30% H₂O₂24 - 48 hoursTo assess susceptibility to oxidative degradation.
Thermal50°C - 80°C (dry heat)48 - 96 hoursTo evaluate the effect of temperature on stability.
PhotolyticUV (254 nm) & Fluorescent Light24 - 48 hoursTo determine light sensitivity.

Table 3: Template for Reporting Stability Data

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
0.1 N HCl at 60°C24100.0
0.1 N NaOH at 60°C24100.0
3% H₂O₂ at RT24100.0
Dry Heat at 70°C48100.0
UV Light (254 nm)24100.0

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase start Define Objectives select_solvents Select Solvents start->select_solvents define_conditions Define Stress Conditions select_solvents->define_conditions prep_samples Prepare Samples define_conditions->prep_samples stress_samples Apply Stress prep_samples->stress_samples analyze_samples Analyze Samples (HPLC) stress_samples->analyze_samples quantify Quantify Degradation analyze_samples->quantify identify Identify Degradants (LC-MS) quantify->identify report Generate Report identify->report

Caption: Workflow for a comprehensive stability testing program.

Troubleshooting_Tree cluster_no_degradation No Degradation cluster_multiple_peaks Multiple Peaks cluster_irreproducible Irreproducible Results issue Issue Encountered no_degradation No Degradation Observed issue->no_degradation multiple_peaks Multiple Degradation Peaks issue->multiple_peaks irreproducible Results Not Reproducible issue->irreproducible increase_stress Increase Stress Severity (Time, Temp, Conc.) no_degradation->increase_stress use_lcms Use LC-MS for Identification multiple_peaks->use_lcms validate_method Validate Analytical Method irreproducible->validate_method check_conditions Check Experimental Conditions irreproducible->check_conditions

Caption: Decision tree for troubleshooting common stability study issues.

References

preventing degradation of N-benzylphenoxylethylamines during GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-benzylphenoxylethylamines during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my N-benzylphenoxylethylamine samples degrading during GC-MS analysis?

N-benzylphenoxylethylamines can be susceptible to degradation during GC-MS analysis due to a combination of factors. The high temperatures of the GC inlet and column can cause thermal decomposition. Additionally, active sites within the GC system, such as in the liner or on the column, can catalytically promote degradation. The presence of a secondary amine and a phenoxyethyl group can make the molecule susceptible to specific fragmentation pathways under thermal stress.

Q2: What are the common degradation products observed for similar amine compounds?

While specific degradation products for N-benzylphenoxylethylamines are not extensively documented in readily available literature, related phenethylamine compounds are known to undergo degradation. Common degradation pathways for similar amines include N-debenzylation, and fragmentation of the ethylamine chain. It is crucial to perform a thorough analysis of your chromatogram for unexpected peaks and identify them through mass spectral library searching or by using standards.

Q3: How can I prevent the degradation of my N-benzylphenoxylethylamine samples?

Preventing degradation typically involves one or a combination of the following strategies:

  • Derivatization: Chemically modifying the amine group to make the molecule more volatile and thermally stable.

  • Optimization of GC Parameters: Lowering the inlet temperature and using a temperature program that minimizes thermal stress.

  • System Inertness: Using deactivated liners and columns to minimize catalytic degradation.

Q4: What derivatization reagents are recommended for N-benzylphenoxylethylamines?

For compounds containing amine groups, acylation or silylation are common derivatization techniques. Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be effective. The choice of reagent will depend on the specific structure of your analyte and potential interferences. A pilot study to compare different derivatization agents is recommended.

Q5: Are there alternative analytical techniques if degradation cannot be prevented in GC-MS?

Yes, if GC-MS continues to cause degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent alternative. LC-MS operates at or near ambient temperatures, avoiding the thermal stress that causes degradation in GC.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor peak shape (tailing) and low response for the target analyte. Adsorption of the amine group onto active sites in the GC system.1. Use a deactivated glass wool-free liner. 2. Ensure the use of a high-quality, low-bleed GC column suitable for amine analysis. 3. Perform system maintenance, including cleaning the inlet and cutting the front end of the column.
Multiple peaks are observed for a single standard injection. On-column or inlet degradation of the analyte.1. Lower the GC inlet temperature in 10-20°C increments to find the optimal temperature that allows for volatilization without degradation. 2. Implement a derivatization procedure to increase the thermal stability of the analyte.
Inconsistent results and poor reproducibility. Active sites in the system are causing variable degradation.1. Condition the column according to the manufacturer's instructions before analysis. 2. Consider using a guard column to protect the analytical column from non-volatile residues. 3. Routinely replace the liner and septa.

Experimental Protocols

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is a general guideline for the acylation of secondary amines and should be optimized for your specific N-benzylphenoxylethylamine.

  • Sample Preparation: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.

  • Reaction: Vortex the mixture for 30 seconds and then heat at 70°C for 20 minutes.

  • Evaporation: Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Visual Guides

cluster_workflow Experimental Workflow for Preventing Degradation start Sample containing N-benzylphenoxylethylamine derivatization Derivatization (e.g., with TFAA) start->derivatization gc_injection GC Injection (Optimized Conditions) derivatization->gc_injection separation GC Separation gc_injection->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: A typical workflow for the analysis of N-benzylphenoxylethylamines using derivatization.

cluster_degradation Potential Degradation Pathway parent N-benzylphenoxylethylamine thermal_stress High Temperature in GC Inlet parent->thermal_stress Degradation degradation_product_1 N-debenzylated product thermal_stress->degradation_product_1 degradation_product_2 Other fragments thermal_stress->degradation_product_2

Caption: A simplified diagram illustrating a potential thermal degradation pathway.

Technical Support Center: Scaling Up N-benzyl-2-(4-methoxyphenoxy)ethanamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-benzyl-2-(4-methoxyphenoxy)ethanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, focusing on the recommended reductive amination pathway.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete imine formation.Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. Use a drying agent like magnesium sulfate or sodium sulfate.
Inefficient reduction of the imine.Optimize the choice and amount of reducing agent. Sodium borohydride is a common choice; for less reactive carbonyls, sodium triacetoxyborohydride can be more effective.
Suboptimal reaction temperature.For the imine formation step, temperatures between room temperature and 60°C are often effective. The reduction step is typically carried out at a lower temperature (0°C to room temperature).
Catalyst poisoning (for catalytic hydrogenation).If using a catalyst like Pt/C or Pd/C, ensure the starting materials and solvent are free of catalyst poisons such as sulfur compounds.
Formation of Side Products/Impurities Over-alkylation leading to tertiary amine.This is more common in direct N-alkylation. Reductive amination is the preferred method to avoid this. Ensure a 1:1 molar ratio of the amine and benzaldehyde.
Unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Formation of benzyl alcohol.This can occur if benzaldehyde is reduced. Add the reducing agent portion-wise to the formed imine rather than having it present with the aldehyde from the start.
Difficulty in Product Isolation/Purification Product is an oil and difficult to crystallize.If direct crystallization is challenging, consider purification by column chromatography using silica gel. A solvent system of ethyl acetate and hexane is a good starting point.
Emulsion formation during aqueous workup.Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Scale-Up Challenges Poor heat transfer in a large reactor.Ensure adequate stirring and use a reactor with a suitable jacket for heating and cooling to maintain the optimal reaction temperature.
Difficulty in handling large quantities of reagents.Develop a detailed standard operating procedure (SOP) for the safe addition of reagents, especially the reducing agent which can react exothermically.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a larger scale?

A1: For kilogram-scale production and beyond, reductive amination is the preferred and more controlled method over direct N-alkylation.[1][2] This approach involves the reaction of 2-(4-methoxyphenoxy)ethanamine with benzaldehyde to form an intermediate imine, which is then reduced to the desired secondary amine. This two-step, one-pot process minimizes the formation of over-alkylation byproducts.[3][4]

Q2: What are the key starting materials for the reductive amination synthesis?

A2: The primary starting materials are 2-(4-methoxyphenoxy)ethanamine and benzaldehyde. The synthesis of 2-(4-methoxyphenoxy)ethanamine can be achieved through various methods, including the Gabriel synthesis starting from 4-methoxyphenol and 2-bromoethylamine hydrobromide.

Q3: Which reducing agents are suitable for the reductive amination step?

A3: Several reducing agents can be used. Sodium borohydride (NaBH4) is a cost-effective and common choice. For more controlled reductions, sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent alternative, as it is a milder and more selective reagent for imine reduction.[5] Catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) under a hydrogen atmosphere is also a viable, "greener" option for large-scale production.[6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a developing system of ethyl acetate/hexane can be used to separate the starting materials, the intermediate imine, and the final product. HPLC provides a more quantitative analysis of the reaction mixture over time.

Q5: What is the best method for purifying the final product?

A5: The purification strategy depends on the purity of the crude product.

  • Acid-Base Extraction: The basic nature of the amine product allows for purification by dissolving the crude product in an organic solvent and washing with an acidic solution (e.g., dilute HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the pure amine is extracted back into an organic solvent.

  • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), crystallization is an effective purification method for large quantities.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is effective.

Q6: What are the main safety considerations when scaling up this synthesis?

A6:

  • Hydrogenation: If using catalytic hydrogenation, ensure proper grounding of equipment to prevent static discharge and use a well-ventilated area or a fume hood designed for handling flammable gases.

  • Reducing Agents: Sodium borohydride and other metal hydrides react with water and protic solvents to release hydrogen gas. Add them portion-wise to control the reaction rate and temperature.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents. Ensure adequate ventilation to avoid inhalation of vapors.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 2-(4-methoxyphenoxy)ethanamine

  • Benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-methoxyphenoxy)ethanamine (1 equivalent) in anhydrous methanol.

  • Add benzaldehyde (1.05 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions over 30 minutes, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add ethyl acetate to the residue and transfer to a separatory funnel.

  • Wash the organic layer with water and then brine.

  • To isolate the product, make the aqueous layer basic (pH ~10) with 2 M NaOH and extract with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization as needed.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product Amine 2-(4-methoxyphenoxy)ethanamine Imine Imine Intermediate Amine->Imine + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Product This compound Reduction->Product

Caption: Reductive amination pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckImine Check Imine Formation (TLC/HPLC) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine No CompleteImine Imine Formation Complete CheckImine->CompleteImine Yes OptimizeImine Action: Ensure anhydrous conditions, check stoichiometry IncompleteImine->OptimizeImine CheckReduction Check Reduction Step (TLC/HPLC) CompleteImine->CheckReduction IncompleteReduction Incomplete Reduction CheckReduction->IncompleteReduction No SideProducts Side Products Observed CheckReduction->SideProducts Yes OptimizeReduction Action: Add reducing agent slowly at low temp, check reagent quality IncompleteReduction->OptimizeReduction Purification Action: Optimize purification (extraction, chromatography) SideProducts->Purification

References

minimizing side-product formation in N-benzyl-2-(4-methoxyphenoxy)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-2-(4-methoxyphenoxy)ethanamine. The following information is designed to help minimize the formation of common side-products and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side-products in the synthesis of this compound?

A1: The primary side-product of concern is the tertiary amine, N,N-dibenzyl-2-(4-methoxyphenoxy)ethanamine, which arises from over-alkylation of the desired secondary amine product.[1][2] Depending on the synthetic route, other impurities may include unreacted starting materials (2-(4-methoxyphenoxy)ethanamine and benzaldehyde or benzyl halide) and byproducts from the reducing agent.

Q2: I am observing a significant amount of the N,N-dibenzyl side-product in my reductive amination. How can I minimize this?

A2: Over-alkylation in reductive amination can be suppressed through several strategies:

  • Stepwise Imine Formation: Form the imine by reacting 2-(4-methoxyphenoxy)ethanamine and benzaldehyde before introducing the reducing agent. The use of a dehydrating agent, such as 4Å molecular sieves, can drive this equilibrium towards the imine, reducing the amount of free primary amine available for side reactions.[3][4]

  • pH Control: Maintaining a neutral or slightly basic pH can disfavor the further reaction of the product secondary amine.[3] While acidic conditions can catalyze imine formation, they can also promote over-alkylation. Consider using an in-situ buffer system, such as triethylamine and acetic acid, to carefully control the pH.[3]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of benzaldehyde can increase the likelihood of the secondary amine product reacting further.

  • Choice of Reducing Agent: While various borohydride reagents can be used, sodium borohydride (NaBH₄) is a good starting point and is considered a greener option.[1][2]

Q3: My direct N-alkylation with benzyl bromide is giving a mixture of products that is difficult to separate. What can I do?

A3: Direct N-alkylation is often challenging to control and prone to over-alkylation.[2] To improve the selectivity for the secondary amine:

  • Use a Large Excess of the Primary Amine: While this may not be ideal for atom economy, using a significant excess of 2-(4-methoxyphenoxy)ethanamine relative to benzyl bromide can statistically favor the mono-alkylation product.

  • Controlled Addition: Slowly add the benzyl bromide to the reaction mixture to maintain a low concentration of the alkylating agent, which can reduce the rate of the second alkylation step.

  • Alternative Base and Solvent System: The use of a mild inorganic base like sodium bicarbonate in an aqueous medium has been shown to effectively produce secondary amines while minimizing the formation of quaternary ammonium salts.[5]

Q4: How can I effectively monitor the progress of my reaction to avoid the formation of side-products?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the appearance of the desired product and any major side-products. High-performance liquid chromatography (HPLC) can provide more quantitative information on the relative amounts of each component in the reaction mixture.

Quantitative Data Summary

The following table summarizes the expected impact of different reaction conditions on the yield of the desired product and the formation of the major N,N-dibenzyl side-product in a reductive amination synthesis.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome for Condition B
Procedure One-pot mixing of all reactantsStepwise: Imine formation followed by reductionReduced side-product formation[3][4]
pH Acidic (e.g., excess acetic acid)Neutral or bufferedSuppression of tertiary amine formation[3]
Dehydrating Agent None4Å Molecular SievesDrives imine formation to completion[3]
Stoichiometry (Amine:Aldehyde) 1:1.21:1.05Minimizes excess aldehyde for over-alkylation
Reducing Agent ---Sodium BorohydrideGreener and effective choice[1]
Expected Product Yield ~50-60%>80%Higher conversion to the desired product
Expected Side-Product ~20-30%<10%Significant reduction in over-alkylation

Experimental Protocols

Protocol 1: Reductive Amination with Minimized Side-Product Formation

This protocol is designed to favor the formation of the secondary amine by forming the imine intermediate in a separate step before reduction.

  • Imine Formation:

    • To a solution of 2-(4-methoxyphenoxy)ethanamine (1.0 eq) in methanol, add benzaldehyde (1.05 eq).

    • Add activated 4Å molecular sieves.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until the imine is fully consumed as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the molecular sieves by filtration.

    • Reduce the volume of the filtrate under vacuum to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired this compound from any unreacted starting materials and the N,N-dibenzyl side-product.

Protocol 2: Direct N-Alkylation with Controlled Conditions

This protocol uses a mild base in an aqueous system to improve selectivity for the secondary amine.

  • Reaction Setup:

    • Suspend 2-(4-methoxyphenoxy)ethanamine (2.0 eq) and sodium bicarbonate (2.2 eq) in water.

    • Heat the mixture to 80 °C.

  • Alkylation:

    • Slowly add benzyl bromide (1.0 eq) to the heated suspension over 30 minutes.

    • Maintain the reaction at 80 °C for 2-3 hours, monitoring the consumption of benzyl bromide by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reductive_Amination_Workflow cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_side_reaction Side Reaction Amine 2-(4-methoxyphenoxy)ethanamine Imine Imine Intermediate Amine->Imine Methanol, 4Å Sieves Aldehyde Benzaldehyde Aldehyde->Imine Product This compound Imine->Product Methanol, 0°C to RT Reducing_Agent NaBH4 Reducing_Agent->Product Side_Product N,N-dibenzyl Side-Product Product->Side_Product Excess Aldehyde + Imine

Caption: Workflow for the two-step reductive amination process.

Troubleshooting_Logic Start High Side-Product Formation Observed Q_Route Which synthetic route was used? Start->Q_Route Reductive_Amination Reductive Amination Q_Route->Reductive_Amination Reductive Amination N_Alkylation Direct N-Alkylation Q_Route->N_Alkylation N-Alkylation RA_Check_Procedure Was a stepwise procedure used (imine formation first)? Reductive_Amination->RA_Check_Procedure Alk_Check_Stoich Was an excess of the primary amine used? N_Alkylation->Alk_Check_Stoich RA_Sol_1 Implement stepwise procedure with 4Å molecular sieves. RA_Check_Procedure->RA_Sol_1 No RA_Check_pH Was the pH controlled? RA_Check_Procedure->RA_Check_pH Yes RA_Sol_2 Use a neutral or buffered system. RA_Check_pH->RA_Sol_2 No Alk_Sol_1 Increase the excess of the primary amine. Alk_Check_Stoich->Alk_Sol_1 No Alk_Check_Base Was a mild base used? Alk_Check_Stoich->Alk_Check_Base Yes Alk_Sol_2 Switch to NaHCO3 in an aqueous medium. Alk_Check_Base->Alk_Sol_2 No

Caption: Troubleshooting decision tree for minimizing side-products.

References

Validation & Comparative

A Comparative Analysis of N-benzyl-2-(4-methoxyphenoxy)ethanamine and its 2-methoxyphenoxy Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates a significant disparity in the scientific community's investigation of N-benzyl-2-(4-methoxyphenoxy)ethanamine and its 2-methoxyphenoxy isomer. Direct comparative studies on the biological activity of these two positional isomers are not available in the current body of scientific literature. However, a comparison can be drawn from the available information on the individual compounds, particularly regarding their roles in synthetic chemistry and the general principles of structure-activity relationships for related molecules.

The most notable difference between the two isomers is the intended application of the 2-methoxyphenoxy variant as a chemical intermediate. N-benzyl-2-(2-methoxyphenoxy)ethanamine, identified by CAS number 3246-03-5, is a known precursor in the synthesis of Carvedilol[1][2]. Carvedilol is a widely used medication that functions as a non-selective beta-blocker and an alpha-1 adrenergic receptor blocker, prescribed for conditions such as heart failure and high blood pressure[1]. The role of N-benzyl-2-(2-methoxyphenoxy)ethanamine as a building block for a pharmacologically active agent underscores its significance in medicinal chemistry, although its own biological activity profile is not extensively documented. It is also referred to as "Carvedilol Impurity F" by some chemical suppliers[3].

In stark contrast, this compound (CAS 63484-13-9) is not prominently featured in the scientific literature, and no specific biological activity or application has been described for this compound. This lack of data prevents a direct, evidence-based comparison of its activity against the 2-methoxyphenoxy isomer.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of the two isomers is presented below.

PropertyThis compoundN-benzyl-2-(2-methoxyphenoxy)ethanamine
CAS Number 63484-13-93246-03-5
Molecular Formula C₁₆H₁₉NO₂C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol 257.33 g/mol [1][4]
Synonyms N-[2-(4-methoxyphenoxy)ethyl]benzenemethanamineN-[2-(2-methoxyphenoxy)ethyl]benzenemethanamine, SKF-106025[5]

Structure-Activity Relationship (SAR) Considerations

While direct experimental data is lacking, general principles of medicinal chemistry and structure-activity relationships can offer a theoretical framework for postulating potential differences in the biological activity of these isomers. The position of the methoxy group on the phenoxy ring can significantly influence how the molecule interacts with biological targets.

  • Receptor Binding: The spatial arrangement of the methoxy group could affect the molecule's ability to fit into the binding pocket of a receptor. The ortho (2-position) methoxy group might introduce steric hindrance or form specific hydrogen bonds that are not possible with the para (4-position) methoxy group, and vice-versa. This could lead to differences in binding affinity and selectivity for various receptors.

  • Metabolism: The position of the methoxy group can influence the molecule's metabolic stability. Cytochrome P450 enzymes, which are responsible for metabolizing many drugs, can exhibit regioselectivity. The accessibility of the methoxy group for enzymatic cleavage could differ between the two isomers, potentially leading to different pharmacokinetic profiles.

Synthetic Pathway of Carvedilol from the 2-Methoxy Isomer

The established role of N-benzyl-2-(2-methoxyphenoxy)ethanamine as a precursor for Carvedilol provides a concrete example of its utility. The following diagram illustrates a simplified synthetic relationship.

Synthetic_Pathway cluster_start Starting Material cluster_product Final Product 2_methoxy N-benzyl-2-(2-methoxyphenoxy)ethanamine Carvedilol Carvedilol 2_methoxy->Carvedilol Multi-step synthesis

Simplified synthetic relationship of the 2-methoxy isomer.

Hypothetical Experimental Protocols for Comparison

To definitively compare the biological activities of these two isomers, a series of in vitro and in vivo experiments would be necessary. The following are examples of standard experimental protocols that would be employed.

Receptor Binding Assays
  • Objective: To determine the binding affinity of each isomer to a panel of relevant biological targets (e.g., adrenergic, serotonergic, dopaminergic receptors).

  • Methodology:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the test compound (either the 2-methoxy or 4-methoxy isomer) to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter-bound complex.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) for each isomer at each receptor.

Functional Assays
  • Objective: To determine if the isomers act as agonists, antagonists, or inverse agonists at the receptors for which they show significant binding affinity.

  • Methodology (for a G-protein coupled receptor):

    • Use a cell line stably expressing the receptor of interest and engineered to report on downstream signaling (e.g., via a calcium-sensitive fluorescent dye or a cAMP-dependent reporter gene).

    • For agonist testing, add increasing concentrations of the test compound and measure the cellular response.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist, and then measure the inhibition of the agonist-induced response.

    • Construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for each isomer.

Conclusion

References

Differentiating N-benzylphenoxylethylamine Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of N-benzylphenoxylethylamine isomers is a critical analytical challenge. These structurally similar compounds can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for isomer differentiation.

The analytical landscape for distinguishing N-benzylphenoxylethylamine isomers is dominated by chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and capillary electrophoresis (CE) are the primary methods employed, each with its own set of advantages and limitations.

Comparative Analysis of Analytical Techniques

The choice of analytical technique often depends on the specific isomers being investigated, the required sensitivity, and the available instrumentation. The following table summarizes the performance of these key techniques in differentiating N-benzylphenoxylethylamine isomers.

Analytical TechniquePrinciple of Separation/DifferentiationKey Performance MetricsCommon Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity in the gas phase, followed by mass-to-charge ratio analysis.Resolution: Baseline separation of some regioisomers can be achieved, often enhanced by derivatization. Isothermal conditions can be more effective than temperature programming for separating critical pairs.[1][2] Identification: Electron ionization (EI) mass spectra of underivatized isomers can be very similar, making differentiation difficult.[1][2][3] Derivatization (e.g., with trifluoroacetyl) can produce unique fragment ions, aiding in identification.[1][2][3][4]Forensic analysis, toxicological screening, quality control of synthetic intermediates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by precursor and product ion analysis.Resolution: Can distinguish isomers without the need for derivatization.[1][2][4] Identification: Provides high specificity through the selection of specific precursor and product ion transitions. Differences in ion ratios can be used for differentiation.[5]Analysis of thermolabile compounds, complex matrices, and when derivatization is not desirable.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation based on the unique magnetic environments of atomic nuclei within each isomer.Identification: Provides detailed structural information, allowing for unambiguous differentiation of regioisomers and stereoisomers based on chemical shifts, coupling constants, and through-space correlations (NOE).[6][7][8][9] 1H and 13C NMR are commonly used, with 2D techniques like COSY and HMBC providing further structural elucidation.[6][8]Structural confirmation of synthesized isomers, analysis of pure samples, and distinguishing between isomers with very similar mass spectral fragmentation patterns.
Capillary Electrophoresis (CE) Separation based on differential migration of charged species in an electric field.Resolution: High separation efficiency and short analysis times.[10] Can be used for chiral separations by adding chiral selectors (e.g., cyclodextrins) to the running buffer.[11][12][13][14] Flexibility: Various modes like micellar electrokinetic chromatography (MEKC) can be used to separate neutral and charged isomers.[15]Chiral purity analysis, separation of enantiomers in pharmaceutical formulations and biological samples.[12][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable isomer differentiation. Below are representative experimental protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify positional isomers of N-benzylphenoxylethylamine.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Capillary column: A mid-polarity phase column, such as one with 50% phenyl and 50% dimethyl polysiloxane, is often effective for resolving regioisomers.[3] Alternatively, a DB-17MS column can be used.[1]

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate). For derivatization, react the sample with an agent like N-trifluoroacetylimidazole to form N-trifluoroacetyl derivatives.[1]

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An isothermal mode (e.g., 210 °C) may be more efficient for separating critical isomer pairs than a temperature-programmed mode.[1][2]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Data Analysis: Compare the retention times and mass spectra of the unknown sample with those of reference standards. For derivatized samples, look for characteristic fragment ions that differ between isomers.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To differentiate N-benzylphenoxylethylamine isomers without derivatization.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC).

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 column.

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • LC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid (e.g., 0.1%).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Select specific precursor ions for each isomer and monitor their characteristic product ions.

    • Data Analysis: Compare the retention times and the ratios of product ion intensities for the unknown sample with those of reference standards.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously identify the structure of N-benzylphenoxylethylamine isomers.

Instrumentation:

  • NMR spectrometer with a high-field magnet (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire 1D spectra (¹H and ¹³C).

    • Acquire 2D spectra as needed, such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).[8] For stereoisomers, NOESY experiments can reveal through-space proximities.[6]

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum.

    • Analyze the number and chemical shifts of signals in the ¹³C NMR spectrum.

    • Use 2D NMR data to piece together the molecular structure and differentiate between isomers based on the connectivity of atoms and their spatial arrangement.[7]

Capillary Electrophoresis (CE) for Chiral Separation

Objective: To separate enantiomers of a chiral N-benzylphenoxylethylamine.

Instrumentation:

  • Capillary electrophoresis system with a UV or diode-array detector.

  • Uncoated fused-silica capillary.

Procedure:

  • Sample Preparation: Dissolve the sample in the running buffer or a low-ionic-strength solution.

  • CE Conditions:

    • Running Buffer: A buffer at a specific pH (e.g., phosphate buffer).

    • Chiral Selector: Add a chiral selector to the running buffer. Cyclodextrins (e.g., β-cyclodextrin, carboxymethyl-β-cyclodextrin) are commonly used.[13][16] The concentration of the chiral selector is a critical parameter to optimize.

    • Voltage: Apply a high voltage (e.g., 15-30 kV).

    • Temperature: Control the capillary temperature.

  • Detection: Monitor the absorbance at a wavelength where the analyte absorbs.

  • Data Analysis: The two enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram.

Visualizing Experimental Workflows

To better illustrate the processes involved in these analytical techniques, the following diagrams outline the typical experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Solvent Dissolve in Solvent Sample->Solvent Derivatization Derivatization (Optional) Solvent->Derivatization Injection Injection Derivatization->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition Detection->Data Comparison Compare Retention Time & Mass Spectra Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for GC-MS analysis of N-benzylphenoxylethylamine isomers.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry cluster_data Data Analysis Sample Sample Solvent Dissolve in Mobile Phase Sample->Solvent Injection Injection Solvent->Injection Separation Separation in LC Column Injection->Separation Ionization Ionization (ESI) Separation->Ionization Precursor Precursor Ion Selection Ionization->Precursor Fragmentation Fragmentation (CID) Precursor->Fragmentation Product Product Ion Analysis Fragmentation->Product Data Data Acquisition (MRM) Product->Data Comparison Compare Retention Time & Ion Ratios Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for LC-MS/MS analysis of N-benzylphenoxylethylamine isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis Sample Purified Isomer Solvent Dissolve in Deuterated Solvent Sample->Solvent Acquisition Data Acquisition (1D & 2D) Solvent->Acquisition Processing Spectral Processing Acquisition->Processing Analysis Analysis of Shifts, Couplings, Correlations Processing->Analysis Structure Structure Elucidation & Isomer Differentiation Analysis->Structure

Caption: Workflow for NMR analysis of N-benzylphenoxylethylamine isomers.

CE_Workflow cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_detection Detection cluster_data Data Analysis Sample Racemic Mixture Buffer Dissolve in Buffer Sample->Buffer Injection Injection into Capillary Buffer->Injection Separation Electrophoretic Separation with Chiral Selector Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification Purity Enantiomeric Purity Determination Quantification->Purity

Caption: Workflow for chiral separation of N-benzylphenoxylethylamine enantiomers by CE.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-benzyl-2-(4-methoxyphenoxy)ethanamine and its structurally related analogs, with a focus on their cross-reactivity profiles at serotonin 5-HT2A and 5-HT2C receptors. The information presented herein is intended to support research and drug development efforts by providing a clear overview of the structure-activity relationships (SAR) that govern the potency and selectivity of this class of compounds.

Comparative Analysis of Receptor Binding and Functional Potency

The cross-reactivity of N-benzylphenethylamine derivatives is critically dependent on the substitution patterns on both the phenethylamine core and the N-benzyl moiety. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a series of N-benzylphenethylamine analogs at the human 5-HT2A and 5-HT2C receptors. This data highlights how subtle structural modifications can significantly impact receptor interaction and downstream signaling.

Table 1: Binding Affinities (Ki, nM) of N-benzylphenethylamine Analogs at 5-HT2A and 5-HT2C Receptors

Compound4-substituentN-benzyl substituent5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2C/2A)
1a H2-methoxy1.8137.2
1b H2-hydroxy3.5298.3
2a Br2-methoxy0.454.19.1
2b Br2-hydroxy0.831113
3a I2-methoxy0.333.29.7
3b I2-hydroxy0.518.917
4a CN2-methoxy1.1110100
4b CN2-hydroxy2.1210100
5a Me2-methoxy0.695.88.4
5b Me2-hydroxy1.21513

Data synthesized from published literature.[1][2]

Table 2: Functional Potencies (EC50, nM) of N-benzylphenethylamine Analogs at 5-HT2A and 5-HT2C Receptors

Compound4-substituentN-benzyl substituent5-HT2A EC50 (nM)5-HT2C EC50 (nM)Selectivity (2C/2A)
1a H2-methoxy1.52517
1b H2-hydroxy0.07430405
2a Br2-methoxy0.315.919
2b Br2-hydroxy0.127.865
3a I2-methoxy0.194.222
3b I2-hydroxy0.096.168
4a CN2-methoxy0.88130148
4b CN2-hydroxy0.45150333
5a Me2-methoxy0.418.120
5b Me2-hydroxy0.181161

Data synthesized from published literature.[1][2]

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these compounds:

  • N-benzyl Substitution: The addition of an N-benzyl group generally increases affinity and potency at 5-HT2A receptors compared to the parent phenethylamines.

  • 2'-Position on the N-benzyl Ring: Substituents at the 2'-position of the N-benzyl ring significantly influence activity. A 2'-hydroxy group (as in compounds with 'b' designation) tends to confer higher potency and selectivity for the 5-HT2A receptor compared to a 2'-methoxy group ('a' designation).[1]

  • 4-Position on the Phenethylamine Ring: The nature of the substituent at the 4-position of the phenethylamine core plays a crucial role in both potency and selectivity. Halogen substitutions (Br, I) and small alkyl groups (Me) generally result in high affinity. A cyano (CN) group at this position can dramatically increase selectivity for the 5-HT2A over the 5-HT2C receptor.[1]

Experimental Methodologies

The data presented in this guide were generated using standard in vitro pharmacological assays. Below are detailed protocols for the key experiments.

Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligand: [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compounds and non-specific binding control (e.g., 10 µM mianserin).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Calcium Flux Functional Assay for 5-HT2A and 5-HT2C Receptors

This cell-based assay measures the functional potency (EC50) of a compound by detecting changes in intracellular calcium concentration following receptor activation.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating with a solution of Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compounds to the wells using the automated injector.

  • Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.

  • Determine the maximum change in fluorescence for each concentration of the test compound.

  • Plot the concentration-response curve and calculate the EC50 value for each compound.

Visualizing the Molecular Landscape

To better understand the context of these cross-reactivity studies, the following diagrams illustrate the key biological pathway and experimental workflows.

5-HT2A/2C Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A/2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand N-benzyl-2- (4-methoxyphenoxy)ethanamine (Agonist) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway of 5-HT2A/2C receptors.

Experimental Workflow: Radioligand Binding Assay

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis arrow arrow prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Compound, & Radioligand prep_membranes->incubation prep_compounds Prepare Test Compound Dilutions prep_compounds->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 & Ki scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Flux Assay

calcium_flux_workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in Microplate dye_loading Load Cells with Calcium-sensitive Dye plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells baseline_reading Measure Baseline Fluorescence wash_cells->baseline_reading add_compound Inject Test Compound baseline_reading->add_compound kinetic_reading Kinetic Measurement of Fluorescence add_compound->kinetic_reading data_analysis Calculate EC50 kinetic_reading->data_analysis

Caption: Workflow for a cell-based calcium flux functional assay.

References

Comparative Analysis of Receptor Potency for N-Benzylphenoxylethylamine Derivatives at Serotonin 5-HT2A/2C Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor potency of various N-benzylphenoxylethylamine derivatives, with a focus on their activity at the serotonin 5-HT2A and 5-HT2C receptors. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of pharmacology and medicinal chemistry.

Data Presentation: Receptor Binding Affinities and Functional Potencies

The following table summarizes the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzylphenoxylethylamine derivatives for the human 5-HT2A and 5-HT2C receptors. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

Compound4-Position SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
1b -H2-hydroxybenzylNot ReportedNot Reported0.074>300
6b -CN2-hydroxybenzyl1.11100.8375
8b -I2-hydroxybenzyl0.29110.3613
1-12a Various2-methoxybenzylGenerally lower affinity and selectivityGenerally lower affinity and selectivityNot specifiedNot specified
25CN-NBOH -CN2-hydroxybenzyl0.1512.30.382.5

Experimental Protocols

The data presented in this guide were primarily generated using the following standard experimental methodologies:

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[1] This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the test compound.

Objective: To determine the binding affinity (Ki) of N-benzylphenoxylethylamine derivatives for 5-HT2A and 5-HT2C receptors.

Materials:

  • Membrane preparations from cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligand: [3H]ketanserin for 5-HT2A receptors and [3H]mesulergine for 5-HT2C receptors.

  • Test compounds (N-benzylphenoxylethylamine derivatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well filter plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.

  • Equilibration: Incubate the plates at room temperature for a sufficient period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Calcium mobilization assays are functional assays used to determine the potency of a compound to activate or block a G-protein coupled receptor (GPCR) that signals through the Gq pathway, such as the 5-HT2A and 5-HT2C receptors.[2][3]

Objective: To determine the functional potency (EC50) of N-benzylphenoxylethylamine derivatives at 5-HT2A and 5-HT2C receptors.

Materials:

  • Cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (N-benzylphenoxylethylamine derivatives) at various concentrations.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Addition: Using the fluorescence plate reader, measure the baseline fluorescence and then add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the concentration-response curves.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow relevant to the study of N-benzylphenoxylethylamine derivatives.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist N-Benzylphenoxylethylamine Derivative (Agonist) Receptor 5-HT2A/2C Receptor Agonist->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response leads to

Caption: Gq-protein coupled signaling pathway for 5-HT2A/2C receptors.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes with Receptors Start->Prepare_Membranes Prepare_Ligand Prepare Radiolabeled Ligand Start->Prepare_Ligand Prepare_Compound Prepare Test Compound Dilutions Start->Prepare_Compound Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubation Prepare_Ligand->Incubation Prepare_Compound->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Analysis Analyze Data to Determine Ki Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

References

A Comparative Guide to the Spectroscopic Confirmation of N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data expected for the confirmation of the chemical structure of N-benzyl-2-(4-methoxyphenoxy)ethanamine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predictive interpretation based on the analysis of structurally related compounds and established spectroscopic principles. This comparative approach allows for a robust framework for researchers to confirm the synthesis of the target molecule.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Reference Data Proposed_Structure Proposed Structure: This compound 1H_NMR ¹H NMR Spectroscopy Proposed_Structure->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Proposed_Structure->13C_NMR IR IR Spectroscopy Proposed_Structure->IR MS Mass Spectrometry Proposed_Structure->MS Compare_Shifts Compare Chemical Shifts & Coupling Constants 1H_NMR->Compare_Shifts 13C_NMR->Compare_Shifts Compare_Frequencies Compare Absorption Frequencies IR->Compare_Frequencies Analyze_Fragmentation Analyze Molecular Ion & Fragmentation Pattern MS->Analyze_Fragmentation Related_Compounds Data from Related Compounds: - N-benzyl-4-methoxyaniline - 2-phenoxyethanamine Compare_Shifts->Related_Compounds Spectral_Databases Spectral Databases & Chemical Shift Tables Compare_Shifts->Spectral_Databases Structural_Confirmation Structural Confirmation Compare_Shifts->Structural_Confirmation Compare_Frequencies->Spectral_Databases Compare_Frequencies->Structural_Confirmation Analyze_Fragmentation->Spectral_Databases Analyze_Fragmentation->Structural_Confirmation

A Comparative Analysis of the Biological Activity of N-Benzyl Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships, receptor binding affinities, and functional activities of a series of N-benzyl phenethylamine derivatives reveals critical insights for researchers and drug development professionals. This guide provides a comprehensive comparison of these compounds, supported by experimental data and detailed methodologies, to inform future research and development in this area.

N-benzyl phenethylamines are a class of psychoactive compounds that have garnered significant interest due to their potent interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The addition of an N-benzyl group to the phenethylamine scaffold has been shown to dramatically increase binding affinity and functional activity at these receptors compared to their unsubstituted parent compounds.[1][2] This guide explores the nuanced differences in biological activity across a range of these derivatives, providing a clear comparison of their potencies and selectivities.

Quantitative Comparison of Biological Activity

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzyl phenethylamine derivatives at the human 5-HT2A and 5-HT2C receptors. The data is compiled from a comprehensive study by Hansen et al. (2014).

CompoundPhenethylamine Moiety (Substituents)N-Benzyl Moiety (Substituents)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
1b 2,5-dimethoxy2-hydroxy1.14.40.07431
8b 2,5-dimethoxy-4-bromo2-hydroxy0.291.20.232.5
6b 2,5-dimethoxy-4-cyano2-hydroxy0.83830.45130
1d 2,5-dimethoxy2,3-methylenedioxy2.6131.9430
5d 2,5-dimethoxy-4-trifluoromethyl2,3-methylenedioxy0.539.50.44100
1a 2,5-dimethoxy2-methoxy1.54.81.413
1c 2,5-dimethoxy2-fluoro4.11611110

Key Observations from Structure-Activity Relationship (SAR) Studies

The biological activity of N-benzyl phenethylamine derivatives is highly dependent on the substitution patterns on both the phenethylamine and the N-benzyl rings.

  • N-Benzyl Substituents: The nature and position of substituents on the N-benzyl ring play a crucial role in determining both affinity and functional potency. For instance, a hydroxyl group at the 2-position of the benzyl ring (as in compounds 1b and 8b ) generally confers high potency and selectivity for the 5-HT2A receptor.[1] In contrast, a 2-fluoro substitution (1c ) leads to a decrease in both affinity and potency.[1]

  • Phenethylamine Substituents: Modifications to the phenethylamine core also significantly impact activity. The presence of a bromine atom at the 4-position of the phenethylamine ring, as seen in the classic psychedelic 2C-B, often leads to high affinity.[1] Interestingly, replacing the bromo group with a cyano group (6b ) can dramatically increase selectivity for the 5-HT2A receptor.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide, based on the work of Hansen et al. (2014).

Synthesis of N-Benzyl Phenethylamine Derivatives

The synthesis of the N-benzyl phenethylamine derivatives was achieved through a reductive amination procedure.

  • Imine Formation: The corresponding phenethylamine hydrochloride (1.0 mmol) and benzaldehyde derivative (1.1 equiv) were suspended in ethanol (10 mL). Triethylamine (1.0 equiv) was added, and the reaction mixture was stirred at room temperature until the formation of the imine was complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

  • Reduction: Sodium borohydride (2.0 mmol) was added to the reaction mixture, which was then stirred for an additional 30 minutes.

  • Work-up and Purification: The reaction mixture was concentrated under reduced pressure. The residue was partitioned between dichloromethane (CH2Cl2) and water. The organic layer was separated, and the aqueous layer was extracted twice with CH2Cl2. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was then purified by column chromatography on silica gel to yield the desired N-benzyl phenethylamine derivative.

Radioligand Binding Assays

Receptor binding affinities were determined using radioligand binding assays with membranes prepared from HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptors.

  • Membrane Preparation: HEK293 cells expressing the target receptor were harvested and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in the binding buffer.

  • Binding Reaction: The membrane preparation was incubated with a specific radioligand ([3H]ketanserin for 5-HT2A and [3H]mesulergine for 5-HT2C) and various concentrations of the competing N-benzyl phenethylamine derivatives.

  • Incubation and Filtration: The incubation was carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). The reaction was terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters was measured using a scintillation counter. The Ki values were calculated from the IC50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (Inositol Phosphate Accumulation)

The functional activity of the compounds as agonists was determined by measuring their ability to stimulate the formation of inositol phosphates in HEK293 cells expressing the 5-HT2A or 5-HT2C receptors.

  • Cell Culture and Labeling: HEK293 cells stably expressing the receptor of interest were cultured in appropriate media. The cells were then labeled overnight with [3H]myo-inositol.

  • Agonist Stimulation: The labeled cells were washed and then incubated with various concentrations of the N-benzyl phenethylamine derivatives in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Extraction of Inositol Phosphates: The incubation was terminated, and the inositol phosphates were extracted from the cells.

  • Quantification: The amount of [3H]inositol phosphates was quantified using a scintillation counter. The EC50 values (the concentration of the agonist that produces 50% of the maximal response) were determined from the concentration-response curves.

Visualizing the Molecular Mechanisms and Experimental Processes

To further aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated.

Figure 1: 5-HT2A Receptor Signaling Pathway

G Start Start Synthesis Synthesis of N-Benzyl Phenethylamine Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay (e.g., IP3 Accumulation) Purification->Functional_Assay Data_Analysis Data Analysis (Ki and EC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Figure 2: Experimental Workflow

G cluster_phenethylamine Phenethylamine Ring Modifications cluster_nbenzyl N-Benzyl Ring Modifications Scaffold N-Benzyl Phenethylamine Scaffold Phenethylamine Ring N-Benzyl Ring P_substituents 4-Position Substituents (e.g., -Br, -CN, -CF3) Scaffold:p->P_substituents N_substituents 2-Position Substituents (e.g., -OH, -OCH3, -F) Scaffold:n->N_substituents P_activity Modulates Affinity and Selectivity P_substituents->P_activity N_activity Impacts Potency and Functional Activity N_substituents->N_activity

Figure 3: Structure-Activity Relationships

References

A Comparative Guide to the Quantitative Analysis of N-benzyl-2-(4-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential quantitative analytical methods for N-benzyl-2-(4-methoxyphenoxy)ethanamine. Given the limited published data on this specific molecule, this document outlines methodologies for analogous compounds, offering a robust starting point for method development and validation. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three discussed techniques for the analysis of aromatic amines and phenoxy ethanamine derivatives.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Separation based on polarity, highly selective detection by parent/daughter ion transitions.
Selectivity Moderate; co-eluting impurities can interfere.High; provides structural information.Very High; minimizes matrix effects.
Sensitivity (LOD/LOQ) ng-µg/mL rangepg-ng/mL rangefg-pg/mL range
Linearity Good over a wide concentration range.Good, but may require derivatization for polar analytes.Excellent over a wide dynamic range.
Accuracy & Precision Good (typically <15% RSD).Good (typically <15% RSD).Excellent (typically <10% RSD).
Sample Throughput HighModerate to HighHigh
Instrumentation Cost Low to ModerateModerateHigh
Primary Application Routine quality control, purity assessment.Identification of unknowns, impurity profiling.Bioanalysis, trace level quantification.

Experimental Protocols

Detailed experimental protocols for each technique are provided below. These are generalized methods and will require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations. The methodology is adapted from established procedures for similar compounds.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid (0.1%)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 275 nm (based on the chromophores present)

  • Analysis: Inject the standard solutions and the sample solution. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for identifying and quantifying the analyte, especially in complex matrices or for impurity profiling.[3][4][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol or Ethyl Acetate (GC grade)

  • This compound reference standard

  • (Optional) Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.

  • (Optional) Derivatization: For improved volatility and chromatographic peak shape, derivatization with TFAA may be performed.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

  • Analysis: Inject the standards and samples. Quantify the analyte by comparing the peak area of the selected ions to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies (e.g., plasma or urine samples) and trace-level quantification.[6]

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

Procedure:

  • Standard and IS Preparation: Prepare stock solutions of the reference standard and IS in methanol. Prepare calibration standards and quality control samples by spiking the appropriate matrix (e.g., plasma) with the standard and a constant concentration of the IS.

  • Sample Preparation: Perform a sample extraction (e.g., protein precipitation or solid-phase extraction) to remove interferences.

  • LC-MS/MS Conditions:

    • Mobile Phase: Gradient elution with Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]+) and a stable product ion for both the analyte and the IS.

  • Analysis: Inject the prepared standards and samples. Quantify the analyte using the ratio of the analyte peak area to the IS peak area against the calibration curve.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C D Prepare Sample Solution B->D E Inject Standards & Sample C->E D->E F Chromatographic Separation E->F G UV Detection F->G I Integrate Peak Areas G->I H Generate Calibration Curve J Quantify Analyte H->J I->H I->J

Caption: Workflow for Quantitative Analysis using HPLC-UV.

Method_Selection_Tree cluster_goals cluster_methods cluster_considerations A What is the primary analytical goal? B Routine QC / Purity A->B Simple Matrix C Impurity ID / Structural Info A->C Complex Matrix or Unknowns D Bioanalysis / Trace Levels A->D High Sensitivity Needed E HPLC-UV B->E F GC-MS C->F G LC-MS/MS D->G H Cost-effective, high throughput E->H I High selectivity, structural data F->I J Highest sensitivity and selectivity G->J

Caption: Decision Tree for Analytical Method Selection.

References

Safety Operating Guide

Navigating the Safe Disposal of N-benzyl-2-(4-methoxyphenoxy)ethanamine in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for N-benzyl-2-(4-methoxyphenoxy)ethanamine, it is essential to handle this compound with the utmost care, assuming it may possess hazardous properties similar to related aromatic amines and ethers.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

In Case of Exposure:

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a physician if irritation persists.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed by a licensed professional waste disposal service. The following steps provide a general guideline for its collection and preparation for disposal.

  • Segregation and Storage:

    • Store waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with aromatic amines and ethers.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Waste Characterization:

    • Although a specific SDS is unavailable, provide as much information as possible to the waste disposal vendor, including the chemical name, structure, and any known or suspected hazards based on its chemical class.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a sealed container for disposal as chemical waste.

    • Clean the spill area thoroughly.

Quantitative Data and Hazard Assessment

Due to the lack of specific toxicological and environmental data for this compound, the following table provides a summary of hazards associated with the closely related isomer, N-benzyl-2-(2-methoxyphenoxy)ethylamine, and general hazard classifications for aromatic amines and ethers. This information should be used to conduct a thorough risk assessment.

ParameterValue/Classification (Based on Related Compounds)Source/Comment
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for similar aromatic amines.[1]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)Based on data for similar aromatic amines.[1]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)Based on data for similar aromatic amines.[1]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)Based on data for similar aromatic amines.[1]
Aquatic Toxicity Harmful to aquatic lifeA common hazard for aromatic compounds.[1]

Note: This data is for risk assessment purposes only and is based on related compounds. A definitive hazard profile for this compound is not available.

Experimental Protocols: Neutralization of Aromatic Amines

While not a substitute for professional disposal, understanding the principles of neutralization can be valuable. A general method for the degradation of aromatic amines involves oxidation with potassium permanganate in a sulfuric acid solution. This process should only be carried out by trained personnel in a controlled laboratory setting.

  • Prepare a dilute solution of the aromatic amine in sulfuric acid.

  • Slowly add a solution of potassium permanganate.

  • Allow the reaction to proceed at room temperature for several hours.

  • Neutralize any excess permanganate with a reducing agent such as sodium bisulfite.

  • The resulting mixture should be tested to ensure complete degradation of the amine before being prepared for disposal as aqueous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for Disposal assess_hazards Assess Hazards (Assume Hazardous due to Lack of Data) start->assess_hazards spill_kit Is there a spill? start->spill_kit wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate Waste in a Labeled, Sealed Container wear_ppe->segregate_waste store_waste Store Waste in a Cool, Dry, Well-Ventilated Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Certified Waste Disposal Vendor store_waste->contact_ehs provide_info Provide All Available Chemical Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end End: Proper Disposal schedule_pickup->end spill_kit->wear_ppe No contain_spill Contain Spill with Inert Absorbent Material spill_kit->contain_spill Yes collect_spill Collect and Containerize Spill Debris for Disposal contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.